h-89
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H20BrN3O2S |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-[2-[3-(4-bromophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C20H20BrN3O2S/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20/h1-10,12,15,22,24H,11,13-14H2 |
InChI Key |
ZKZXNDJNWUTGDK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Foundational & Exploratory
H-89: A Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-89 is a potent, cell-permeable isoquinolinesulfonamide compound widely recognized as a competitive inhibitor of cyclic AMP (cAMP)-dependent Protein Kinase A (PKA). By targeting the ATP-binding site of the PKA catalytic subunit, this compound has been instrumental in elucidating the roles of PKA in a myriad of cellular processes. However, its utility as a specific PKA inhibitor is nuanced by its off-target effects on a range of other kinases. This technical guide provides an in-depth exploration of the mechanism of action of this compound, its kinase selectivity profile, and detailed protocols for its use in experimental settings.
Core Mechanism of Action: PKA Inhibition
This compound primarily functions as a competitive inhibitor of Protein Kinase A (PKA) by binding to the ATP pocket on the enzyme's catalytic subunit.[1][2] This action prevents the phosphorylation of PKA's downstream substrates, thereby blocking cAMP-dependent signaling pathways. The inhibitory effect of this compound on PKA is potent, with a reported Ki (inhibition constant) of 48 nM and an IC50 (half-maximal inhibitory concentration) in the range of 48-135 nM in cell-free assays.[3][4][5][6]
The cAMP/PKA signaling pathway is a ubiquitous second messenger system that regulates a vast array of cellular functions, including gene expression, metabolism, and cell proliferation. The pathway is initiated by the binding of extracellular signals to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate target proteins, modulating their activity.
// Nodes extracellular_signal [label="Extracellular Signal\n(e.g., Hormones, Neurotransmitters)", fillcolor="#F1F3F4"]; gpcr [label="GPCR", fillcolor="#F1F3F4"]; g_protein [label="G Protein (Gs)", fillcolor="#F1F3F4"]; ac [label="Adenylyl Cyclase", fillcolor="#F1F3F4"]; atp [label="ATP", shape=ellipse, fillcolor="#FFFFFF"]; camp [label="cAMP", shape=ellipse, fillcolor="#FFFFFF"]; pka_inactive [label="Inactive PKA\n(R2C2)", fillcolor="#FBBC05", fontcolor="#202124"]; pka_active [label="Active PKA\n(Catalytic Subunits)", fillcolor="#34A853", fontcolor="#202124"]; substrates [label="Substrate Proteins\n(e.g., CREB, Ion Channels)", fillcolor="#F1F3F4"]; phosphorylated_substrates [label="Phosphorylated Substrates", fillcolor="#F1F3F4"]; cellular_response [label="Cellular Response", shape=ellipse, fillcolor="#F1F3F4"]; H89 [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges extracellular_signal -> gpcr; gpcr -> g_protein [label="activates"]; g_protein -> ac [label="activates"]; atp -> camp [label="converts", arrowhead="open"]; ac -> camp [dir=none, style=dashed]; camp -> pka_inactive [label="binds to\nregulatory subunits"]; pka_inactive -> pka_active [label="releases"]; pka_active -> substrates [label="phosphorylates"]; substrates -> phosphorylated_substrates [dir=none, style=dashed]; phosphorylated_substrates -> cellular_response; H89 -> pka_active [label="inhibits\n(ATP competition)", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; } /dot Caption: The cAMP/PKA signaling pathway and the inhibitory action of this compound.
Kinase Selectivity Profile
While this compound is a potent inhibitor of PKA, it is not entirely specific and has been shown to inhibit a variety of other kinases, particularly at higher concentrations. This is a critical consideration for researchers when interpreting experimental results. The off-target effects of this compound are attributed to the conserved nature of the ATP-binding pocket across the kinome.
Below is a summary of the reported inhibitory activities of this compound against a panel of kinases.
| Kinase | IC50 (nM) | Ki (nM) |
| PKA | 135 [3][7][8] | 48 [3][6] |
| S6K1 | 80[3][7][8] | - |
| MSK1 | 120[3][7][8] | - |
| ROCKII | 270[3][7][8] | - |
| PKBα (Akt1) | 2600[3][7] | - |
| MAPKAP-K1b | 2800[3][7] | - |
| PKG | ~500 | - |
| PKCμ | ~500 | - |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as ATP concentration and substrate used.
Off-Target Signaling Pathways
The promiscuity of this compound means it can influence signaling pathways beyond the canonical PKA-mediated cascades. Understanding these off-target effects is crucial for accurate data interpretation.
Rho-Associated Kinase (ROCK) Pathway
This compound has been shown to inhibit Rho-associated coiled-coil containing protein kinase (ROCK) with an IC50 of 270 nM.[3][7][8] The ROCK signaling pathway is a key regulator of the actin cytoskeleton, influencing processes such as cell adhesion, migration, and smooth muscle contraction. Inhibition of ROCK by this compound can lead to changes in cell morphology and motility, independent of its effects on PKA.[4]
// Nodes rhoa [label="RhoA-GTP", fillcolor="#F1F3F4"]; rock [label="ROCK", fillcolor="#FBBC05", fontcolor="#202124"]; limk [label="LIMK", fillcolor="#F1F3F4"]; cofilin [label="Cofilin", fillcolor="#F1F3F4"]; actin [label="Actin\nPolymerization", shape=ellipse, fillcolor="#F1F3F4"]; mlc [label="Myosin Light Chain\n(MLC)", fillcolor="#F1F3F4"]; mlcp [label="MLC Phosphatase", fillcolor="#F1F3F4"]; contraction [label="Stress Fiber Formation\n& Contraction", shape=ellipse, fillcolor="#F1F3F4"]; H89 [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges rhoa -> rock [label="activates"]; rock -> limk [label="phosphorylates\n(activates)"]; limk -> cofilin [label="phosphorylates\n(inactivates)", arrowhead="tee"]; cofilin -> actin [style=dashed, dir=none]; rock -> mlc [label="phosphorylates"]; rock -> mlcp [label="phosphorylates\n(inactivates)", arrowhead="tee"]; mlc -> contraction; mlcp -> mlc [arrowhead="tee", style=dashed]; H89 -> rock [label="inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; } /dot Caption: The ROCK signaling pathway and the inhibitory effect of this compound.
mTOR Signaling Pathway
Recent studies have revealed a complex interplay between this compound and the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Interestingly, this compound has been shown to render the phosphorylation of S6K1 and Akt, two key downstream effectors of mTOR, resistant to mTOR inhibitors.[9] This suggests that this compound may have effects on phosphatases or other kinases that regulate the phosphorylation status of mTOR pathway components.
// Nodes growth_factors [label="Growth Factors", fillcolor="#F1F3F4"]; pi3k [label="PI3K", fillcolor="#F1F3F4"]; akt [label="Akt (PKB)", fillcolor="#FBBC05", fontcolor="#202124"]; mtorc2 [label="mTORC2", fillcolor="#F1F3F4"]; mtorc1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; s6k1 [label="S6K1", fillcolor="#34A853", fontcolor="#202124"]; eif4ebp1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#202124"]; protein_synthesis [label="Protein Synthesis\n& Cell Growth", shape=ellipse, fillcolor="#F1F3F4"]; H89 [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges growth_factors -> pi3k; pi3k -> akt; mtorc2 -> akt [label="phosphorylates\n(activates)"]; akt -> mtorc1 [label="activates"]; mtorc1 -> s6k1 [label="phosphorylates\n(activates)"]; mtorc1 -> eif4ebp1 [label="phosphorylates\n(inactivates)", arrowhead="tee"]; s6k1 -> protein_synthesis; eif4ebp1 -> protein_synthesis [arrowhead="tee", style=dashed]; H89 -> s6k1 [label="sustains\nphosphorylation", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead="open"]; H89 -> akt [label="sustains\nphosphorylation", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead="open"]; } /dot Caption: The mTOR signaling pathway and the modulatory effects of this compound.
Experimental Protocols
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase in a cell-free system.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP and a phosphospecific antibody
-
P81 phosphocellulose paper or materials for Western blotting
-
Scintillation counter or imaging system
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and kinase assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiolabeled assays or SDS-PAGE loading buffer for Western blotting).
-
For radiolabeled assays, spot the reaction mixture onto P81 paper, wash extensively, and quantify the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phosphospecific antibody.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_mix [label="Prepare Kinase Reaction Mix\n(Kinase, Substrate, Buffer)", fillcolor="#F1F3F4"]; add_h89 [label="Add this compound (or DMSO control)", fillcolor="#F1F3F4"]; pre_incubate [label="Pre-incubate\n(10-15 min, RT)", fillcolor="#F1F3F4"]; add_atp [label="Initiate with ATP", fillcolor="#F1F3F4"]; incubate [label="Incubate\n(10-30 min, 30°C)", fillcolor="#F1F3F4"]; stop_reaction [label="Stop Reaction", fillcolor="#F1F3F4"]; detection [label="Detection", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; radiolabeled [label="Radiolabeled:\nSpot on P81 paper, wash,\nand count", fillcolor="#F1F3F4"]; non_radio [label="Non-Radioactive:\nSDS-PAGE, Western Blot,\nPhospho-antibody", fillcolor="#F1F3F4"]; analyze [label="Analyze Data\n(Calculate IC50)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> prepare_mix; prepare_mix -> add_h89; add_h89 -> pre_incubate; pre_incubate -> add_atp; add_atp -> incubate; incubate -> stop_reaction; stop_reaction -> detection; detection -> radiolabeled [label=" "]; detection -> non_radio [label=" "]; radiolabeled -> analyze; non_radio -> analyze; analyze -> end; } /dot Caption: A generalized workflow for an in vitro kinase inhibition assay.
Western Blotting for Phospho-Substrates
This protocol describes how to assess the effect of this compound on the phosphorylation of a specific PKA substrate (e.g., CREB) in cultured cells.
Materials:
-
Cultured cells
-
This compound (dissolved in DMSO)
-
PKA activator (e.g., Forskolin)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-treat cells with various concentrations of this compound (or DMSO) for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-CREB Ser133) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-CREB).
Chemical and Physical Properties
-
Chemical Name: N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride
-
Molecular Formula: C₂₀H₂₀BrN₃O₂S · 2HCl
-
Molecular Weight: 519.28 g/mol
-
Appearance: White to off-white solid
-
Solubility: Soluble in DMSO (to 100 mM) and water (to 25 mM).[2]
-
Storage: Store as a solid at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Conclusion
This compound remains a valuable tool for studying cellular signaling, particularly the cAMP/PKA pathway. Its potent inhibitory effect on PKA has been instrumental in defining the kinase's role in numerous physiological and pathological processes. However, researchers must be cognizant of its off-target effects, especially on kinases like ROCK and its complex interactions with the mTOR pathway. By employing appropriate experimental controls, carefully titrating the inhibitor concentration, and considering its broader kinase selectivity profile, this compound can be effectively utilized to generate reliable and insightful data. This technical guide provides a comprehensive overview of this compound's mechanism of action and practical guidance for its application in research, empowering scientists to leverage this compound to its full potential while being mindful of its limitations.
References
- 1. assaygenie.com [assaygenie.com]
- 2. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. broadpharm.com [broadpharm.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
H-89 as a Protein Kinase A Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-89 is a widely utilized pharmacological agent in cell biology and pharmacology, primarily employed as a potent, cell-permeable inhibitor of cyclic AMP (cAMP)-dependent Protein Kinase A (PKA). Derived from H-8, it was initially developed as a more selective and powerful tool for dissecting the multifaceted roles of PKA in cellular signaling.[1] This guide provides an in-depth technical overview of this compound, including its mechanism of action, inhibitory profile, experimental applications, and significant limitations. Quantitative data are presented in structured tables, and key experimental protocols are detailed. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for research, scientific, and drug development applications.
Introduction to Protein Kinase A (PKA) Signaling
Protein Kinase A is a crucial serine/threonine kinase that acts as a primary downstream effector of the second messenger cAMP.[2][3] The PKA signaling pathway is integral to a vast array of physiological processes, including metabolism, gene transcription, cell cycle regulation, and synaptic plasticity.[2][4] In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits.[5][6] The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[2][5] These active C subunits then phosphorylate a multitude of substrate proteins within the cytoplasm and nucleus, thereby modulating their activity and propagating the signal.[3] The specificity of PKA signaling is maintained by A-Kinase Anchoring Proteins (AKAPs), which compartmentalize the kinase to specific subcellular locations, placing it in proximity to its activators and substrates.[3][5]
Figure 1: Simplified Protein Kinase A (PKA) signaling cascade and the point of this compound inhibition.
This compound: Mechanism of Action and Biochemical Data
This compound, chemically known as N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide, functions as a competitive inhibitor of the adenosine triphosphate (ATP) binding site on the catalytic subunit of PKA.[1] This mode of action prevents the transfer of the gamma-phosphate from ATP to the serine or threonine residues of PKA's substrate proteins, thereby blocking downstream signaling events.
Inhibitory Potency and Selectivity
While this compound is a potent inhibitor of PKA, it is not entirely specific and is known to inhibit several other kinases, particularly at higher concentrations.[1][7][8] This lack of absolute specificity is a critical consideration in experimental design and data interpretation. The inhibitory constants (IC50 and Ki) are crucial metrics for understanding the potency and selectivity of this compound. The IC50 value represents the concentration of inhibitor required to reduce enzyme activity by 50%, while the Ki value is the dissociation constant for the enzyme-inhibitor complex. Ki values are intrinsic properties of the interaction and are generally preferred for direct comparison of inhibitor potencies.[9][10]
Table 1: Inhibitory Profile of this compound Against Various Kinases
| Kinase Target | IC50 (nM) | Ki (nM) | Notes |
|---|---|---|---|
| Protein Kinase A (PKA) | 48 - 135 [1][11] | 48 | Primary Target |
| Mitogen- and Stress-activated Kinase 1 (MSK1) | 80 - 120[1] | ~80 | Significant off-target |
| S6K1 (p70S6K) | 80[1] | ~70-90 | Significant off-target |
| Rho-associated Kinase II (ROCKII) | 135 - 270[1][12] | ~330 | Off-target at higher µM |
| Protein Kinase B (PKBα/Akt1) | 2600[1] | >5000 | Weak inhibition |
| MAPKAP-K1b (RSK2) | 2800[1] | Not reported | Weak inhibition |
| Protein Kinase G (PKG) | 480 | 340 | Moderate inhibition |
| Protein Kinase C (PKC) | 10,000 - 28,000[13] | >10,000 | Very weak inhibition |
| Myosin Light Chain Kinase (MLCK) | >20,000 | >20,000 | Negligible inhibition |
Note: IC50 and Ki values can vary depending on experimental conditions (e.g., ATP concentration). Data compiled from multiple sources.[1][11][12][13]
Off-Target Effects and Limitations
The utility of this compound as a specific PKA inhibitor is compromised by its off-target activities.[7][8] Researchers must be aware of these PKA-independent effects to avoid misinterpretation of experimental results.
-
Kinase Inhibition: As shown in Table 1, this compound inhibits several other kinases with potencies that can overlap with the effective concentration range for PKA inhibition in cellular assays (typically 1-10 µM).[1][8] For instance, its potent inhibition of MSK1 and S6K1 can confound studies on pathways involving these kinases.[14][15]
-
Receptor Antagonism: this compound can act as a competitive antagonist at β-adrenergic receptors, which are often upstream of PKA activation. This can lead to a reduction in cAMP levels, independent of direct PKA inhibition.[16]
-
Ion Channel Modulation: this compound has been reported to directly inhibit various potassium currents.[1]
-
Assay Interference: this compound can directly attenuate the bioluminescence signal from Renilla Luciferase (RLuc), a common reporter in cell-based assays. This effect is not observed with Firefly luciferase or with other PKA inhibitors like KT5720.[17][18]
Due to these limitations, it is strongly recommended to use this compound in conjunction with other, structurally different PKA inhibitors (e.g., Rp-cAMPS) or molecular genetics approaches (e.g., siRNA, dominant-negative mutants) to confirm the specific involvement of PKA.[7][8]
Figure 2: Overview of the primary and major off-target effects of the inhibitor this compound.
Experimental Protocols
The following sections provide generalized protocols for using this compound in common experimental settings. Researchers should optimize concentrations and incubation times for their specific cell type and experimental system.
In Vitro Kinase Assay with this compound
This protocol describes a method to determine the inhibitory effect of this compound on the activity of purified PKA using a radioactive [γ-³²P]ATP assay.
Materials:
-
Purified, active PKA catalytic subunit
-
PKA substrate (e.g., Kemptide, Histone H1)
-
This compound dihydrochloride (stock solution in DMSO or water)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (non-radioactive)
-
Phosphoric acid (85%)
-
P81 phosphocellulose paper
-
Scintillation counter and vials
Procedure:
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution to achieve a range of final concentrations for testing (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO or water).
-
Set up Kinase Reaction: In a microcentrifuge tube, combine the kinase reaction buffer, the desired concentration of this compound or vehicle, and the PKA substrate.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP (final concentration typically 10-100 µM).
-
Incubation: Incubate the reaction for 10-30 minutes at 30°C. Ensure the reaction stays within the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash: Wash the P81 papers three times for 15 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Place the washed and dried P81 paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Figure 3: General workflow for an in vitro radioactive kinase assay to test this compound inhibition.
Cell-Based Assay for PKA Inhibition
This protocol outlines a general method for assessing PKA activity in cultured cells using this compound, followed by Western blot analysis of a known PKA substrate, such as CREB (cAMP response element-binding protein).
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
PKA activator (e.g., Forskolin, 8-Br-cAMP)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-CREB (Ser133), anti-total-CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Culture: Plate cells and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal kinase activity, serum-starve the cells for 4-16 hours, if appropriate for the cell type.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 30-60 minutes. The final DMSO concentration should be consistent across all conditions and typically <0.1%.
-
Stimulation: Add a PKA activator (e.g., 10 µM Forskolin) to the media and incubate for the determined optimal time (e.g., 15-30 minutes) to induce phosphorylation of PKA substrates. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST). d. Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-CREB). e. After washing, incubate with an HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescence substrate and an imaging system.
-
Data Analysis: a. To normalize for protein loading, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein (e.g., anti-total-CREB). b. Quantify the band intensities. The level of inhibition can be determined by comparing the phospho-protein/total-protein ratio in this compound-treated samples to the stimulated control.
Conclusion
This compound remains a valuable tool for investigating PKA-mediated signaling pathways due to its high potency and cell permeability. However, its utility is significantly caveated by a range of well-documented off-target effects. For drug development professionals and researchers, it is imperative to approach data generated using this compound with caution. Robust experimental design should include multiple validation methods, such as the use of alternative inhibitors and genetic approaches, to confidently attribute an observed biological effect to the inhibition of PKA. The protocols and data provided in this guide serve as a foundational resource for the effective and critical use of this compound in a research setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. File:Schematic diagram of anchored PKA signaling.png - Wikimedia Commons [commons.wikimedia.org]
- 7. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. google.com [google.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protein kinase A inhibitor, H89, enhances survival and clonogenicity of dissociated human embryonic stem cells through Rho-associated coiled-coil containing protein kinase (ROCK) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein kinase C zeta type - Wikipedia [en.wikipedia.org]
- 14. H89, an inhibitor of PKA and MSK, inhibits cyclic-AMP response element binding protein-mediated MAPK phosphatase-1 induction by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Pharmacological inhibition of protein kinases in intact cells: antagonism of beta adrenergic receptor ligand binding by this compound reveals limitations of usefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The cAMP-dependent protein kinase inhibitor this compound attenuates the bioluminescence signal produced by Renilla Luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
H-89: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-89, chemically known as N-[2-(4-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide, is a widely utilized cell-permeable protein kinase inhibitor.[1] Initially marketed as a potent and selective inhibitor of cyclic AMP-dependent Protein Kinase A (PKA), it has been instrumental in elucidating the roles of PKA in a vast array of cellular processes across diverse cell types, including those in the heart, brain, and smooth muscle.[1][2] this compound acts as a competitive inhibitor at the adenosine triphosphate (ATP) binding site of the PKA catalytic subunit.[3]
However, accumulating evidence has revealed that this compound is not as specific as once believed.[2][4] It exhibits inhibitory activity against a range of other kinases, particularly those in the AGC family, and exerts numerous PKA-independent effects.[4][5] This lack of specificity can significantly complicate the interpretation of experimental data, making it imperative for researchers to be aware of its broader pharmacological profile.[2] This guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, presents quantitative data on its kinase selectivity, details relevant experimental protocols, and offers visual diagrams of the molecular interactions.
Primary Target: The Protein Kinase A (PKA) Signaling Pathway
The canonical PKA signaling pathway is a central regulator of numerous cellular functions. It is activated by second messenger cyclic adenosine monophosphate (cAMP). In its inactive state, PKA exists as a tetramer composed of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, a key target being the transcription factor CREB (cAMP response element-binding protein).[6] this compound inhibits this process by competing with ATP for binding to the catalytic subunit, thereby preventing the phosphorylation of PKA substrates.[3]
Off-Target Effects and PKA-Independent Signaling
A critical aspect of using this compound is understanding its promiscuity as a kinase inhibitor. In vitro kinase assays have demonstrated that this compound can inhibit at least eight other protein kinases, in some cases with greater potency than for PKA.[4] This is particularly true at the higher micromolar concentrations often used in cell-based assays.[1] These off-target effects mean that cellular responses to this compound cannot be solely attributed to PKA inhibition without further validation using more specific inhibitors (e.g., Rp-cAMPS) or genetic approaches.[2]
Quantitative Data: Kinase Inhibition Profile of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for several key kinases, highlighting its multi-targeted nature.
| Kinase Target | IC50 (nM) | Reference(s) |
| Protein Kinase A (PKA) | ~50 - 135 | [3][5] |
| Ribosomal Protein S6 Kinase 1 (S6K1) | ~80 | [3][5] |
| Mitogen- and Stress-Activated Protein Kinase 1 (MSK1) | ~120 | [3][5] |
| Rho-associated Coiled-coil containing Protein Kinase II (ROCK-II) | ~270 | [3][5] |
| Protein Kinase B alpha (PKBα/AKT1) | ~2600 | [3][5] |
| MAPK-activated Protein Kinase 1b (MAPKAP-K1b/RSK2) | ~2800 | [3][5] |
Key Downstream Signaling Pathways Modulated by this compound
MAPK/CREB Signaling Pathway
The phosphorylation of the transcription factor CREB at Serine 133 is a convergence point for multiple signaling pathways, including the MAPK cascade. While PKA is a well-known CREB kinase, Mitogen- and Stress-Activated Kinase 1 (MSK1), which is downstream of the ERK1/2 and p38 MAPK pathways, also potently phosphorylates CREB.[7] Given that this compound inhibits both PKA and MSK1, it can robustly block CREB activation induced by various stimuli, such as lipopolysaccharide (LPS).[7][8] This dual inhibition makes this compound an effective, albeit non-specific, tool for studying CREB-mediated gene transcription.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial for processes like cell growth, differentiation, and apoptosis. Canonically, TGF-β ligands bind to type II receptors, which then recruit and phosphorylate type I receptors. The activated type I receptor phosphorylates receptor-regulated Smads (R-Smads), such as Smad2 and Smad3. These then complex with the common mediator Smad4 and translocate to the nucleus to regulate target gene expression. This pathway is negatively regulated by inhibitory Smads (I-Smads), such as Smad6.[9] Interestingly, studies have shown that this compound treatment can increase the expression of inhibitory Smad6.[10] This effect appears to be independent of the canonical Smad2/3 phosphorylation and nuclear translocation, suggesting a novel, PKA-independent mechanism by which this compound can modulate TGF-β family signaling outcomes.
mTOR/AKT/S6K1 Signaling Pathway
The mTOR (mechanistic Target of Rapamycin) pathway is a central controller of cell growth, proliferation, and metabolism. It consists of two main complexes, mTORC1 and mTORC2. mTORC1 phosphorylates targets like S6K1 to promote protein synthesis, while mTORC2 phosphorylates AKT at Serine 473, leading to its full activation. This compound has complex and somewhat paradoxical effects on this pathway. While it is known to inhibit S6K1 and AKT (PKBα) directly at high concentrations, studies have shown that pre-treatment with this compound can render the phosphorylation of S6K1 and AKT resistant to mTOR inhibitors like rapamycin and Torin1.[5][11] This suggests this compound may act on an upstream component, possibly a phosphatase, to sustain mTOR signaling even when the mTOR kinase itself is inhibited.[5]
Experimental Protocols
General Protocol for this compound Treatment in Cell Culture
This protocol provides a general framework for treating adherent mammalian cells with this compound to assess its effect on a signaling pathway of interest.
Materials:
-
This compound dihydrochloride (Stock solution typically 10 mM in DMSO)
-
Cultured cells plated at ~70-80% confluency
-
Appropriate cell culture medium (with or without serum, depending on the experiment)
-
Agonist/stimulant for the pathway of interest
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
DMSO (vehicle control)
Methodology:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and grow to 70-80% confluency.
-
Serum Starvation (Optional): If studying a pathway activated by growth factors, serum-starve the cells for 4-24 hours prior to treatment to reduce basal signaling.
-
This compound Pre-incubation: Prepare working solutions of this compound in culture medium. A typical final concentration range is 1-20 µM. Aspirate the old medium from the cells and add the this compound containing medium. Also, prepare a vehicle control plate using the same concentration of DMSO.
-
Incubation: Incubate the cells with this compound or vehicle for a pre-determined time, typically 30-60 minutes, at 37°C and 5% CO2.
-
Stimulation: If applicable, add the specific agonist (e.g., Forskolin to activate PKA, or LPS to activate MAPK) to the medium and incubate for the desired stimulation time (e.g., 15-30 minutes).
-
Cell Lysis: Place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay). The samples are now ready for downstream analysis like Western blotting.
Western Blot Analysis of CREB Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of CREB at Serine 133, a common downstream target of PKA and MSK1.[7][12]
Materials:
-
Cell lysates prepared as described above
-
SDS-PAGE gels
-
Western blot running and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total CREB.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Sample Preparation: Normalize the protein concentration of all cell lysates. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CREB (e.g., at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total CREB. The ratio of phospho-CREB to total CREB can then be quantified using densitometry software.
Conclusion
This compound remains a valuable tool for probing cellular signaling, but its utility is predicated on a thorough understanding of its molecular targets beyond PKA. Its documented effects on kinases such as MSK1, S6K1, and ROCK-II, as well as its influence on pathways like TGF-β signaling, underscore its complex pharmacological profile.[3][5] For drug development professionals and researchers, data generated using this compound as the sole inhibitor of PKA should be interpreted with caution.[2] It is highly recommended to corroborate findings with more specific pharmacological inhibitors or genetic tools, such as siRNA or CRISPR-Cas9-mediated knockout of PKA subunits, to definitively establish the role of PKA in a given biological process. By acknowledging its polypharmacology, scientists can continue to leverage this compound effectively while avoiding potential misinterpretations of its downstream effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule H89 renders the phosphorylation of S6K1 and AKT resistant to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged Fasting reduces IGF-1/PKA to promote hematopoietic stem cell-based regeneration and reverse immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H89, an inhibitor of PKA and MSK, inhibits cyclic-AMP response element binding protein-mediated MAPK phosphatase-1 induction by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Smad6 inhibits signalling by the TGF-beta superfamily. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
The Off-Target Profile of H-89: A Technical Guide for Researchers
An In-depth Examination of the Kinase Inhibitor H-89 and Its Polyspecific Interactions
This compound, a widely utilized isoquinolinesulfonamide compound, is commercially promoted as a potent and selective inhibitor of Protein Kinase A (PKA). While it has been an invaluable tool in dissecting PKA-mediated signaling pathways, a growing body of evidence reveals a more complex pharmacological profile. This technical guide provides a comprehensive overview of the off-target effects of this compound, offering critical insights for researchers, scientists, and drug development professionals to ensure accurate interpretation of experimental results and to leverage its polypharmacology for new therapeutic strategies.
Kinase Inhibition Profile: Beyond PKA
This compound acts as an ATP-competitive inhibitor, and its effects are not limited to PKA. In vitro kinase profiling has revealed its activity against a panel of other kinases, often with comparable or even greater potency than for PKA itself.
Table 1: Kinase Inhibitory Potency of this compound
| Target Kinase | IC50 (nM) | On-Target/Off-Target |
| Protein Kinase A (PKA) | 48 - 135[1][2] | On-Target |
| Ribosomal S6 Kinase 1 (S6K1) | 80[1][2] | Off-Target |
| Mitogen- and Stress-activated Kinase 1 (MSK1) | 120[1][2] | Off-Target |
| Rho-associated Coiled-coil Kinase II (ROCKII) | 270[1][2] | Off-Target |
| Protein Kinase Bα (PKBα/Akt) | 2600[2] | Off-Target |
| MAPK-activated Protein Kinase 1b (MAPKAP-K1b) | 2800[2] | Off-Target |
Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration and substrate used.
The inhibition of kinases such as ROCK and S6K1 can have significant biological consequences, and attributing cellular effects solely to PKA inhibition in the presence of this compound requires careful validation with additional, more specific inhibitors or genetic approaches.
Non-Kinase Off-Target Interactions
Beyond the kinome, this compound interacts with other classes of proteins, including G-protein coupled receptors (GPCRs), ion channels, and intracellular pumps. These interactions can lead to confounding effects and misinterpretation of experimental data.
Table 2: Non-Kinase Off-Target Binding Affinities of this compound
| Target | Ki (nM) | Interaction Type |
| β1-Adrenergic Receptor | ~350[3] | Antagonist |
| β2-Adrenergic Receptor | ~180[3] | Antagonist |
Table 3: Non-Kinase Off-Target Inhibitory Concentrations of this compound
| Target | IC50 / Kd | Interaction Type |
| Voltage-gated Potassium (Kv) Channels | Kd ≈ 1.02 µM[4] | Direct Blockade |
| Sarcoplasmic Reticulum Ca2+-ATPase (SERCA) | ~7.2 - 8.1 µM[5] | Direct Inhibition |
Key Off-Target Signaling Pathways
The off-target activities of this compound can significantly impact major signaling cascades. Understanding these interactions is crucial for interpreting experimental outcomes.
Rho/ROCK Signaling Pathway
This compound directly inhibits ROCKII, a key downstream effector of the small GTPase RhoA. This pathway is a central regulator of the actin cytoskeleton, influencing cell morphology, adhesion, and migration.
References
- 1. Application of SILAC Labeling in Phosphoproteomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Application of SILAC Labeling in Phosphoproteomics Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Specific inhibition of cardiac and skeletal muscle sarcoplasmic reticulum Ca2+ pumps by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
H-89's Selectivity for PKA: A Technical Guide for Researchers
An In-depth Analysis of H-89's Kinase Selectivity Profile, Experimental Methodologies, and Pathway Interactions
Introduction
This compound (N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) is a widely utilized cell-permeable chemical probe initially characterized as a potent and selective inhibitor of cAMP-dependent Protein Kinase A (PKA).[1] Its utility in elucidating the physiological roles of PKA has been extensive. However, subsequent comprehensive kinase profiling studies have revealed that this compound is not as selective as once presumed, exhibiting inhibitory activity against a range of other kinases, particularly within the AGC kinase family.[1][2] This guide provides a detailed technical overview of this compound's selectivity for PKA versus other kinases, presenting quantitative data, experimental protocols for assessing kinase inhibition, and visual representations of relevant signaling pathways and experimental workflows. This information is intended to assist researchers, scientists, and drug development professionals in the nuanced interpretation of experimental results obtained using this compound and to facilitate the design of more precise future studies.
Data Presentation: this compound Kinase Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of protein kinases. The data clearly illustrates that while this compound is a potent inhibitor of PKA, it also significantly inhibits other kinases at comparable concentrations.
| Kinase | IC50 (µM) | Kinase Family |
| PKA | 0.048 | AGC |
| MSK1 | 0.08 | AGC |
| S6K1 | 0.16 | AGC |
| ROCKII | 0.28 | AGC |
| PKBα | 2.5 | AGC |
| p70S6K | 0.6 | AGC |
| CAMKII (rat) | 2.0 | CaMK |
| PHK | 3.0 | CaMK |
| CHK1 | 10.0 | CAMK |
| MARK3 | 10.0 | CAMK |
| AMPK (rat) | 20.0 | CAMK |
| CDK2/cyclin A | >100 | CMGC |
| GSK3β | >100 | CMGC |
| MAPK1/ERK2 | >100 | CMGC |
| p38α/SAPK2a | >100 | CMGC |
| JNK1α1 | >100 | CMGC |
| Src | >100 | TK |
| Lck | >100 | TK |
| EGFR | >100 | TK |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is paramount for the accurate interpretation of its biological effects. The following is a detailed methodology for a standard in vitro radiometric protein kinase assay, a robust method for quantifying the inhibitory potency of compounds like this compound.
In Vitro Radiometric Protein Kinase Assay
Objective: To determine the concentration at which this compound inhibits 50% of the enzymatic activity (IC50) of a specific protein kinase.
Materials:
-
Purified active protein kinase
-
Specific peptide or protein substrate for the kinase
-
This compound (or other test inhibitor) dissolved in an appropriate solvent (e.g., DMSO)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
DTT (Dithiothreitol)
-
ATP solution (unlabeled)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations to be tested.
-
Prepare the kinase reaction master mix containing the kinase assay buffer, DTT, and the specific substrate.
-
Prepare the ATP mixture by combining unlabeled ATP with [γ-³²P]ATP to achieve the desired final concentration and specific activity.
-
-
Assay Setup:
-
To individual microcentrifuge tubes or wells of a microplate, add the kinase reaction master mix.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective tubes/wells.
-
Add the purified protein kinase to each reaction, ensuring it is kept on ice until the reaction is initiated.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding the [γ-³²P]ATP mixture to each tube/well.
-
Incubate the reactions at a controlled temperature (typically 30°C) for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
-
Washing:
-
Wash the phosphocellulose papers multiple times in the wash buffer to remove any unbound [γ-³²P]ATP. This is a critical step to reduce background signal.
-
-
Quantification:
-
Place the washed and dried phosphocellulose paper squares into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the amount of radioactivity incorporated into the substrate using a liquid scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.
-
-
Data Analysis:
-
Subtract the background CPM (from a reaction with no kinase) from all other readings.
-
Plot the percentage of kinase activity remaining versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the canonical PKA signaling pathway, which is a primary target of this compound.
Caption: The PKA signaling cascade initiated by GPCR activation.
Experimental Workflow Diagram
This diagram outlines the general workflow for determining the selectivity of a kinase inhibitor like this compound.
Caption: A generalized workflow for kinase inhibitor selectivity profiling.
Conclusion
References
- 1. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule H89 renders the phosphorylation of S6K1 and AKT resistant to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of H-89 in the cAMP Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic adenosine monophosphate (cAMP) signaling pathway is a ubiquitous and essential signal transduction cascade involved in a myriad of physiological processes. A key effector in this pathway is Protein Kinase A (PKA), a serine/threonine kinase that phosphorylates a vast array of downstream targets, thereby regulating cellular function. The isoquinolinesulfonamide H-89 has been widely adopted as a pharmacological tool to investigate the roles of PKA. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its application in experimental settings, and a critical evaluation of its specificity and off-target effects. This document is intended to serve as a comprehensive resource for researchers employing this compound in their studies of the cAMP signaling pathway.
Introduction to the cAMP Signaling Pathway
The cAMP signaling pathway is initiated by the binding of extracellular ligands, such as hormones and neurotransmitters, to G protein-coupled receptors (GPCRs). This interaction activates the associated heterotrimeric G protein, leading to the dissociation of the Gα subunit. The activated Gαs subunit, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP. The primary intracellular effector of cAMP is PKA, also known as cAMP-dependent protein kinase.
PKA exists as a tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits. These active C subunits then phosphorylate specific serine and threonine residues on a multitude of substrate proteins, thereby modulating their activity and eliciting a cellular response. The termination of the cAMP signal is primarily achieved through the hydrolysis of cAMP by phosphodiesterases (PDEs).
This compound: A Competitive Inhibitor of Protein Kinase A
This compound, chemically known as N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide, is a potent, cell-permeable inhibitor of PKA[1][2]. It has been extensively used in cell biology and pharmacology to dissect the functional roles of PKA in various signaling cascades.
Mechanism of Action
This compound exerts its inhibitory effect on PKA by acting as a competitive inhibitor of ATP at the catalytic subunit's ATP-binding site[1][3]. By occupying this site, this compound prevents the binding of ATP, thereby blocking the phosphotransferase activity of the kinase and the subsequent phosphorylation of its substrates.
Quantitative Data: Inhibitory Profile of this compound
The efficacy and selectivity of a kinase inhibitor are critical parameters for the interpretation of experimental results. The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against PKA and a selection of other kinases, highlighting its potency and potential for off-target effects.
| Kinase | Ki (nM) | IC50 (nM) |
| Protein Kinase A (PKA) | 48 [4][5][6] | 48 - 135 [1][4][5] |
| Protein Kinase G (PKG) | 480 | ~500 |
| Protein Kinase C (PKC) | >30,000 | >30,000 |
| Myosin Light Chain Kinase (MLCK) | >30,000 | >30,000 |
| Calmodulin Kinase II | >30,000 | >30,000 |
| Casein Kinase I/II | >30,000 | >30,000 |
| S6 Kinase 1 (S6K1) | - | 80 |
| Mitogen- and Stress-activated Kinase 1 (MSK1) | - | 120 |
| Rho-associated Coiled-coil containing Protein Kinase II (ROCKII) | - | 270 |
| Protein Kinase Bα (PKBα/Akt) | - | 2600 |
| MAPK-activated Protein Kinase 1b (MAPKAP-K1b) | - | 2800 |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as ATP concentration and substrate used.
Experimental Protocols Utilizing this compound
The following section provides a generalized protocol for the use of this compound to inhibit PKA in a cell culture setting. It is crucial to optimize concentrations and incubation times for each specific cell type and experimental question.
Preparation of this compound Stock Solution
-
This compound dihydrochloride is typically supplied as a lyophilized powder.
-
To prepare a stock solution, dissolve the powder in dimethyl sulfoxide (DMSO) to a final concentration of 10-20 mM[3].
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. The solution is generally stable for up to 3 months[3].
Inhibition of PKA in Cultured Cells
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Pre-treatment with this compound:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A common working concentration range for inhibiting PKA in vivo is 10-30 µM[3]. However, lower concentrations (e.g., 1-10 µM) have also been reported to be effective in some contexts[7][8].
-
Remove the existing culture medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for a sufficient period to allow for cellular uptake and inhibition of PKA. A typical pre-incubation time is 30-60 minutes[3][5].
-
-
Stimulation of the cAMP Pathway (Optional):
-
To study the effect of this compound on stimulated PKA activity, cells can be treated with an agonist that increases intracellular cAMP levels (e.g., forskolin, isoproterenol) after the pre-incubation period with this compound.
-
-
Downstream Analysis:
-
Following treatment, cells can be harvested and lysed for downstream analysis, such as Western blotting to assess the phosphorylation status of PKA substrates (e.g., CREB at Ser133)[3], kinase activity assays, or gene expression analysis.
-
Control Experiments
To ensure the observed effects are due to PKA inhibition by this compound and not off-target effects or solvent-induced artifacts, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound.
-
Inactive Analog Control: Use an inactive analog of this compound, such as H-85, to demonstrate that the observed effects are not due to non-specific interactions of the isoquinolinesulfonamide structure[9].
-
Alternative PKA Inhibitors: To confirm the involvement of PKA, use other structurally and mechanistically distinct PKA inhibitors, such as Rp-cAMPS or KT5720[10][11].
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a constitutively active or this compound-resistant mutant of the PKA catalytic subunit.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits PKA without causing significant toxicity or off-target effects.
Visualizing the Role of this compound in the cAMP Pathway
The following diagrams, generated using the DOT language for Graphviz, illustrate the cAMP signaling pathway and a typical experimental workflow for studying the effects of this compound.
cAMP Signaling Pathway and this compound Inhibition
References
- 1. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 4. This compound inhibits transient outward and inward rectifier potassium currents in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Protein kinase A inhibitor, H89, significantly enhances survival rate of dissociated human embryonic stem cells following cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase A inhibitor, H89, enhances survival and clonogenicity of dissociated human embryonic stem cells through Rho-associated coiled-coil containing protein kinase (ROCK) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
H-89: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-89 is a potent, cell-permeable isoquinolinesulfonamide compound widely utilized in cellular biology and pharmacology as a research tool.[1] Initially characterized as a selective inhibitor of cAMP-dependent Protein Kinase A (PKA), it has become an invaluable agent for investigating the roles of PKA in a myriad of cellular processes.[1] However, subsequent research has revealed a more complex pharmacological profile, with inhibitory activity against several other kinases. This guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and experimental applications of this compound, tailored for the scientific community.
Chemical Structure and Identifiers
This compound, chemically known as N-(2-{[(2E)-3-(4-Bromophenyl)prop-2-en-1-yl]amino}ethyl)isoquinoline-5-sulfonamide, is a synthetic organic compound.[1] Its structure features an isoquinoline sulfonamide moiety linked to a bromocinnamylaminoethyl group. The dihydrochloride salt is a common commercially available form.
| Identifier | Value |
| IUPAC Name | N-(2-{[(2E)-3-(4-Bromophenyl)prop-2-en-1-yl]amino}ethyl)isoquinoline-5-sulfonamide[1] |
| CAS Number | 127243-85-0 (free base)[1], 130964-39-5 (dihydrochloride)[2][3] |
| Chemical Formula | C₂₀H₂₀BrN₃O₂S (free base)[1], C₂₀H₂₀BrN₃O₂S·2HCl (dihydrochloride)[2] |
| SMILES | O=S(C1=CC=CC2=C1C=CN=C2)(NCCNC/C=C/C3=CC=C(Br)C=C3)=O[4] |
| PubChem CID | 449241 (free base)[1], 5702541 (dihydrochloride) |
Physicochemical Properties
This compound is typically supplied as a crystalline solid or film.[3] Its solubility and stability are critical considerations for experimental design.
| Property | Value |
| Molecular Weight | 446.36 g/mol (free base)[1], 519.28 g/mol (dihydrochloride)[2] |
| Appearance | White to light yellow solid[4] |
| Solubility | DMSO: up to 100 mM[1] Water: Soluble to 25 mM (as dihydrochloride)[1] Ethanol: Sparingly soluble DMF: Soluble |
| Storage and Stability | Store at -20°C. Stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles. Protect from light. |
Pharmacological Properties
Mechanism of Action
This compound primarily functions as an ATP-competitive inhibitor of protein kinases.[1] Its inhibitory action on PKA is achieved by binding to the ATP-binding pocket of the PKA catalytic subunit, thereby preventing the phosphorylation of its downstream substrates.[1]
Kinase Selectivity Profile
While widely used as a PKA inhibitor, this compound exhibits activity against a range of other kinases. It is crucial for researchers to be aware of these off-target effects when interpreting experimental results.
| Kinase Target | IC₅₀ / Kᵢ (nM) |
| Protein Kinase A (PKA) | Kᵢ: 48[3], IC₅₀: 135[1] |
| S6K1 (p70S6K) | IC₅₀: 80[1] |
| MSK1 | IC₅₀: 120[1] |
| ROCKII | IC₅₀: 270[1] |
| PKG | ~10-fold less potent than for PKA[1] |
| PKC | Kᵢ: 31,700 |
| Myosin Light Chain Kinase (MLCK) | Kᵢ: 28,300 |
| Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) | Kᵢ: 29,700 |
| Casein Kinase I | Kᵢ: 38,300 |
Note: IC₅₀ and Kᵢ values can vary depending on the assay conditions.
PKA-Independent Effects
Beyond its kinase inhibitory activity, this compound has been reported to have several PKA-independent effects, including:
-
Direct inhibition of various potassium currents.[1]
-
Induction of morphological changes and growth inhibition in some cancer cell lines.
-
Effects on intracellular protein trafficking.
Experimental Protocols
In Vitro PKA Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on PKA in a cell-free system.
Materials:
-
Recombinant active PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for colorimetric/luminescent assays)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Assay plates (e.g., 96-well)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays; phosphospecific antibodies for ELISA-based assays; luciferase/luciferin for luminescence-based assays)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound to the desired concentrations in the kinase reaction buffer.
-
In a 96-well plate, add the PKA enzyme and the PKA substrate peptide to each well.
-
Add the different concentrations of this compound or vehicle (DMSO) to the respective wells and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto phosphocellulose paper).
-
Detect the amount of phosphorylated substrate using an appropriate method.
-
Calculate the percentage of PKA inhibition for each this compound concentration and determine the IC₅₀ value.
Western Blot Analysis of CREB Phosphorylation
This protocol describes how to assess the effect of this compound on the PKA-mediated phosphorylation of CREB in cultured cells.
Materials:
-
Cultured cells
-
This compound
-
Cell culture medium and supplements
-
PKA activator (e.g., Forskolin, 8-Br-cAMP)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a PKA activator (e.g., Forskolin) for a short period (e.g., 15-30 minutes) to induce CREB phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total CREB antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated CREB.
Cell Viability Assay (MTT/WST-1)
This protocol provides a method to evaluate the effect of this compound on the viability of cultured cells.
Materials:
-
Cultured cells
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using the MTT assay, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and its application in experimental settings.
Caption: PKA signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the effect of this compound on cell viability.
Conclusion
This compound remains a valuable and widely used tool for studying cellular signaling pathways. Its primary utility lies in its potent inhibition of PKA, which has enabled significant advances in understanding the role of this kinase in health and disease. However, researchers must exercise caution and consider its off-target effects when designing experiments and interpreting data. The use of complementary approaches, such as employing other PKA inhibitors or genetic manipulation of PKA subunits, is recommended to validate findings attributed solely to this compound. This comprehensive guide provides the necessary technical information to facilitate the effective and responsible use of this compound in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Evolution of H-89: A Technical Guide for Researchers
An In-depth Look at a Widely Used Protein Kinase A Inhibitor
Abstract
H-89, chemically known as N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide, is a potent, cell-permeable inhibitor of cAMP-dependent protein kinase (PKA). Since its initial synthesis and characterization, this compound has become an invaluable tool in cell biology and pharmacology for dissecting the roles of PKA in a myriad of signaling pathways. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and history of this compound as a research tool. It includes a summary of its inhibitory constants, details of key experimental protocols for its characterization and use, and a discussion of its known off-target effects, offering a critical perspective for the design and interpretation of experiments.
Discovery and Initial Characterization
This compound was first described in a 1990 publication by T. Chijiwa and colleagues.[1] The study detailed the synthesis of a series of isoquinolinesulfonamide derivatives and their evaluation as protein kinase inhibitors. This compound emerged as a highly potent and selective inhibitor of PKA.
The initial characterization of this compound involved in vitro kinase assays to determine its inhibitory activity against a panel of protein kinases. These assays typically utilized a radiolabeled ATP analog, [γ-³²P]ATP, and a model substrate for PKA, such as histone H1. The transfer of the radiolabeled phosphate group to the substrate was measured to quantify kinase activity in the presence and absence of the inhibitor.
Kinetic analysis revealed that this compound acts as a competitive inhibitor with respect to ATP, indicating that it binds to the ATP-binding site of the PKA catalytic subunit.[1] This competitive mechanism is a key feature of its inhibitory action.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of PKA. PKA is a key enzyme in the cAMP signaling pathway, which is activated by the binding of cyclic adenosine monophosphate (cAMP). Upon activation, the catalytic subunits of PKA are released and phosphorylate a wide range of substrate proteins, thereby regulating numerous cellular processes.
This compound exerts its inhibitory effect by directly binding to the ATP-binding pocket of the PKA catalytic subunit. This binding event prevents the physiological substrate, ATP, from associating with the enzyme, thus blocking the phosphotransferase reaction.
Quantitative Data
The inhibitory potency of this compound is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). The original study by Chijiwa et al. reported a Ki of 48 nM for PKA.[1] Subsequent studies have further characterized its activity against a broader range of kinases, revealing important off-target effects.
| Kinase | Ki (µM)[1] | IC50 (nM) |
| Protein Kinase A (PKA) | 0.048 ± 0.008 | |
| Protein Kinase G (PKG) | 0.48 ± 0.13 | |
| Protein Kinase C (PKC) | 31.7 ± 15.9 | |
| Casein Kinase I | 38.3 ± 6.0 | |
| Casein Kinase II | 136.7 ± 17.0 | |
| Myosin Light Chain Kinase (MLCK) | 28.3 ± 17.5 | |
| Ca2+/Calmodulin-dependent Protein Kinase II | 29.7 ± 8.1 | |
| S6K1 | 80 | |
| MSK1 | 120 | |
| ROCKII | 270 | |
| PKBα | 2600 | |
| MAPKAP-K1b | 2800 |
Table 1: Inhibitory Constants of this compound against Various Protein Kinases. Data from the original discovery paper and subsequent kinase profiling studies.
Experimental Protocols
In Vitro PKA Inhibition Assay (Radiolabeled ATP Method)
This protocol is a generalized representation based on the methods commonly used for kinase assays at the time of this compound's discovery.
Objective: To determine the inhibitory effect of this compound on PKA activity.
Materials:
-
Purified PKA catalytic subunit
-
Histone H1 (or a specific peptide substrate)
-
[γ-³²P]ATP
-
This compound (at various concentrations)
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 10 mM MgCl₂)
-
Trichloroacetic acid (TCA) or phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, purified PKA, and the substrate (histone H1).
-
Add varying concentrations of this compound to the reaction mixtures. A control reaction with no inhibitor should also be prepared.
-
Pre-incubate the mixtures for a short period (e.g., 10 minutes) at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a defined time (e.g., 10-20 minutes) at 30°C.
-
Terminate the reaction by adding an equal volume of cold 10% TCA to precipitate the proteins, or by spotting the reaction mixture onto phosphocellulose paper.
-
If using TCA precipitation, centrifuge the samples, wash the protein pellet to remove unincorporated [γ-³²P]ATP, and then measure the radioactivity of the pellet using a scintillation counter.
-
If using phosphocellulose paper, wash the paper extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP, and then measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of PKA inhibition at each this compound concentration relative to the control reaction.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
History of this compound as a Research Tool
Following its discovery, this compound was rapidly adopted by the research community as a valuable tool to investigate the physiological roles of PKA. Its cell permeability allowed for its use in a wide range of cellular and in vivo studies.
Key Research Applications:
-
Neuroscience: this compound has been instrumental in studying the role of PKA in neuronal processes such as synaptic plasticity, learning, and memory. For example, it has been used to demonstrate the involvement of the cAMP-PKA pathway in long-term potentiation (LTP).
-
Cardiovascular Research: The role of PKA in regulating cardiac muscle contraction and heart rate has been extensively investigated using this compound.[2] It has been used to probe the effects of β-adrenergic stimulation on cardiac function.
-
Cancer Biology: this compound has been employed to explore the involvement of PKA in cell proliferation, differentiation, and apoptosis in various cancer cell lines.
-
Endocrinology: The inhibitor has been used to elucidate the role of PKA in hormone signaling pathways, such as those mediated by glucagon and adrenaline.
Off-Target Effects and Limitations
While initially characterized as a selective PKA inhibitor, subsequent research has revealed that this compound can inhibit other kinases, particularly at higher concentrations. As shown in Table 1, this compound has inhibitory activity against several other kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), Mitogen- and stress-activated protein kinase 1 (MSK1), and Ribosomal S6 kinase (S6K1).
These off-target effects are a critical consideration when interpreting experimental results. It is recommended to use the lowest effective concentration of this compound and to complement experiments with other PKA inhibitors or genetic approaches (e.g., siRNA-mediated knockdown of PKA) to confirm the specific involvement of PKA.
Conclusion
This compound has been a cornerstone of PKA research for over three decades. Its discovery provided a powerful chemical tool to probe the intricate roles of the cAMP-PKA signaling pathway in a vast array of biological processes. While the existence of off-target effects necessitates careful experimental design and data interpretation, this compound remains a widely used and valuable inhibitor in the researcher's toolkit. A thorough understanding of its history, mechanism of action, and limitations is essential for its effective application in advancing our knowledge of cellular signaling.
References
Methodological & Application
Determining the Optimal Working Concentration of H-89: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-89 is a potent, cell-permeable, and selective inhibitor of cAMP-dependent protein kinase (PKA).[1][2] It acts as a competitive inhibitor of the ATP-binding site on the PKA catalytic subunit.[3] While primarily known for its PKA inhibitory activity, this compound has been shown to affect other kinases, making the determination of an optimal working concentration crucial for specific and reliable experimental outcomes. These application notes provide a comprehensive guide to understanding the selectivity of this compound, protocols for its use in cell culture, and methods to validate its effects.
Data Presentation: this compound Kinase Inhibitory Profile
The selectivity of this compound is concentration-dependent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of protein kinases. This data is essential for selecting a working concentration that maximizes PKA inhibition while minimizing off-target effects.
| Kinase | IC50 (nM) |
| Protein Kinase A (PKA) | 48 - 135 [1][3][4] |
| S6 Kinase 1 (S6K1) | 80[3][4] |
| Mitogen- and Stress-activated Kinase 1 (MSK1) | 120[3][4] |
| Rho-associated Coiled-coil containing Protein Kinase II (ROCKII) | 270[3][4] |
| Protein Kinase G (PKG) | ~500 |
| Protein Kinase Cμ (PKCμ) | ~500[5] |
| Protein Kinase Bα (PKBα/Akt) | 2600[3] |
| MAPKAP-K1b | 2800[3] |
Note: IC50 values can vary depending on the assay conditions.
Signaling Pathway
This compound primarily targets the Protein Kinase A (PKA) signaling pathway. PKA is a key downstream effector of G-protein coupled receptors (GPCRs) that signal through adenylyl cyclase and cyclic AMP (cAMP).
Experimental Protocols
I. Reconstitution of this compound
This compound is typically supplied as a powder.
-
Reconstitution Solvent: Dissolve the this compound powder in sterile dimethyl sulfoxide (DMSO) to create a stock solution. For example, dissolve 5.19 mg in 0.5 ml of DMSO to make a 20 mM stock solution.[5]
-
Stock Concentration: A stock concentration of 10-20 mM is recommended.
-
Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
II. General Cell Treatment Protocol
This protocol provides a general guideline for treating adherent cells with this compound.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed, serum-free, or complete culture medium to the desired final concentration. A typical working concentration range for inhibiting PKA in whole cells is 10-30 μM.[5] For example, to make a 10 µM solution from a 20 mM stock, dilute 1:2000.[5] It is recommended to perform a dose-response experiment (e.g., 1, 5, 10, 20, 30 µM) to determine the optimal concentration for your specific cell type and experimental endpoint.
-
Treatment: Remove the existing culture medium and replace it with the medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should always be included.
-
Incubation: Incubate the cells for the desired period. A pre-incubation time of 30 minutes is often sufficient to inhibit PKA before adding a stimulus.[5]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting, kinase assays, or immunofluorescence.
III. Validation of PKA Inhibition by Western Blot
A common method to validate the inhibitory effect of this compound is to assess the phosphorylation status of a known PKA substrate, such as cAMP response element-binding protein (CREB) at Serine 133.
-
Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 30 minutes.
-
Stimulation: Stimulate the cells with a PKA activator, such as Forskolin (e.g., 30 µM for 10 minutes), to induce CREB phosphorylation.[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total CREB as a loading control.[5]
-
Expected Outcome: A dose-dependent decrease in the level of phospho-CREB (Ser133) with increasing concentrations of this compound would confirm the inhibition of PKA activity.
Considerations and Off-Target Effects
While this compound is a valuable tool for studying PKA signaling, it is crucial to be aware of its potential off-target effects, especially at higher concentrations.[6] this compound has been reported to inhibit other kinases such as S6K1, MSK1, and ROCKII with IC50 values that are not substantially higher than that for PKA.[3][4] Additionally, effects unrelated to its kinase inhibitory activity have been observed.[7] Therefore, it is recommended to:
-
Use the lowest effective concentration of this compound as determined by a dose-response experiment.
-
Where possible, use a complementary approach to confirm the role of PKA, such as using another PKA inhibitor with a different chemical structure or employing molecular biology techniques like siRNA-mediated knockdown of PKA subunits.
-
Be cautious in interpreting data when using this compound at concentrations above 10 µM, as off-target effects become more likely.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, PKA inhibitor (CAS 130964-39-5) | Abcam [abcam.com]
- 5. This compound, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 6. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
H-89: Application Notes and Protocols for Researchers
Introduction
H-89 is a potent, cell-permeable, and reversible inhibitor of cyclic AMP-dependent protein kinase (PKA).[1][2] It acts as a competitive inhibitor of ATP at the catalytic subunit of PKA. Due to its specificity, this compound is a widely used tool in cell biology and pharmacology to investigate the roles of the PKA signaling pathway in various cellular processes. These application notes provide detailed information on the solubility and preparation of this compound in DMSO, along with protocols for its use in cell-based assays.
Data Presentation
This compound Properties
| Property | Value | Reference |
| CAS Number | 127243-85-0 | N/A |
| Molecular Formula | C₂₀H₂₀BrN₃O₂S | N/A |
| Molecular Weight | 450.36 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
This compound Solubility and Storage
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ≥ 72 mg/mL (≥ 161.3 mM) | -20°C for up to 1 month, -80°C for up to 1 year |
Note: For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility. To aid dissolution, warming the solution to 37°C and sonication are recommended. Avoid repeated freeze-thaw cycles.
This compound Kinase Selectivity Profile
This compound is known to inhibit PKA with high potency. However, it also exhibits inhibitory activity against other kinases, particularly at higher concentrations. Researchers should be aware of these potential off-target effects when interpreting experimental results.[3][4]
| Kinase | IC₅₀ (nM) |
| PKA | 48 |
| MSK1 | >80% inhibition at 10 µM |
| PKBα (Akt1) | >80% inhibition at 10 µM |
| SGK | >80% inhibition at 10 µM |
| RSK1 | >80% inhibition at 10 µM |
| RSK2 | >80% inhibition at 10 µM |
| ROCK2 | >80% inhibition at 10 µM |
| AMPK | >80% inhibition at 10 µM |
| CHK1 | >80% inhibition at 10 µM |
Note: The IC₅₀ values can vary depending on the assay conditions. The data presented for kinases other than PKA indicates significant inhibition at a concentration of 10 µM, highlighting the importance of using the lowest effective concentration of this compound to maintain selectivity for PKA.[3]
Mandatory Visualizations
Caption: PKA Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mM * 0.45036 g/mol * 1 L = 4.5036 mg for 1 mL of DMSO.
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Optional: If the compound does not dissolve easily, warm the tube in a 37°C water bath for 5-10 minutes and/or sonicate for a few minutes.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
Protocol 2: Cell-Based Assay for PKA Inhibition using Western Blot
This protocol describes a method to assess the inhibitory effect of this compound on PKA activity in cultured cells by measuring the phosphorylation of a known PKA substrate, CREB (cAMP response element-binding protein), at Serine 133.
Materials:
-
Cultured cells of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
PKA activator (e.g., Forskolin or 8-Bromo-cAMP)
-
This compound stock solution (10 mM in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CREB (Ser133)
-
Rabbit anti-total CREB
-
Mouse anti-β-actin or other loading control
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
-
Cell Treatment:
-
Prepare working solutions of this compound and the PKA activator in cell culture medium. Remember to include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells. The final DMSO concentration should typically be below 0.1% to avoid solvent toxicity.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentrations of this compound (e.g., 1, 5, 10, 20 µM) to the respective wells.
-
Incubate for 30-60 minutes at 37°C.
-
Add the PKA activator (e.g., 10 µM Forskolin) to the appropriate wells and incubate for an additional 15-30 minutes at 37°C.
-
Include the following controls:
-
Untreated cells
-
Vehicle control (DMSO)
-
PKA activator alone
-
This compound alone
-
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB and a loading control like β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-CREB signal to the total CREB or loading control signal.
-
Compare the normalized signals between the different treatment groups to determine the inhibitory effect of this compound.
-
Conclusion
This compound is a valuable pharmacological tool for studying PKA-mediated signaling pathways. Proper handling, including correct solubilization and storage, is crucial for its effective use. Researchers should carefully consider the experimental design, including the concentration of this compound used, to minimize off-target effects and ensure accurate interpretation of the results. The provided protocols offer a starting point for investigating the role of PKA in various biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The in vitro effects of this compound, a specific inhibitor of protein kinase A, in the human colonic carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-89 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-89 is a potent, cell-permeable isoquinolinesulfonamide compound widely utilized in neuroscience research as a chemical inhibitor of Protein Kinase A (PKA). By competitively blocking the ATP-binding site of the PKA catalytic subunit, this compound allows for the investigation of the diverse roles of the cyclic AMP (cAMP)-PKA signaling pathway in neuronal processes.[1] These processes include, but are not limited to, synaptic plasticity, neurite outgrowth, ion channel modulation, and neuronal survival.[1][2] However, it is crucial for researchers to be aware of this compound's off-target effects, as it also inhibits several other kinases, which can influence experimental outcomes and interpretation.
This document provides detailed application notes and experimental protocols for the use of this compound in various neuroscience research contexts, including in vitro and in vivo models.
Mechanism of Action and Specificity
This compound's primary mechanism of action is the competitive inhibition of the ATP-binding site on the catalytic subunit of PKA.[2] While it is a potent PKA inhibitor, this compound is not entirely specific and has been shown to inhibit other kinases, often with similar or even greater potency. This is a critical consideration in experimental design and data interpretation.
Kinase Inhibition Profile of this compound
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for its primary target, PKA, and several key off-targets. Researchers should consider these values when determining the appropriate concentration of this compound for their experiments and when interpreting the results.
| Kinase | Ki (µM) | IC50 (µM) | Notes |
| Protein Kinase A (PKA) | 0.048 ± 0.008 | ~0.135 | Primary Target |
| Protein Kinase G (PKG) | 0.48 ± 0.13 | - | ~10-fold less potent than for PKA.[2] |
| Protein Kinase C (PKC) | 31.7 ± 15.9 | - | Significantly less potent.[2] |
| Rho-associated kinase II (ROCK-II) | - | ~0.270 | Potent off-target. |
| Mitogen- and stress-activated kinase 1 (MSK1) | - | ~0.120 | Potent off-target. |
| Ribosomal S6 kinase 1 (S6K1) | - | ~0.080 | Potent off-target. |
| Ca2+/calmodulin-dependent protein kinase II | 29.7 ± 8.1 | - | Moderate off-target effect.[2] |
| Myosin light chain kinase (MLCK) | 28.3 ± 17.5 | - | Moderate off-target effect.[2] |
Note: Ki and IC50 values can vary depending on the assay conditions, including ATP concentration.
Signaling Pathways Modulated by this compound in Neurons
This compound's inhibition of PKA and its off-target kinases can impact multiple signaling cascades crucial for neuronal function.
PKA Signaling Pathway in Synaptic Plasticity
The cAMP-PKA pathway is a central regulator of synaptic plasticity, including long-term potentiation (LTP). This compound is frequently used to dissect the role of PKA in these processes.
ROCK2 Signaling in Neuronal Structure and Survival
ROCK2, a significant off-target of this compound, is a key regulator of the actin cytoskeleton and is implicated in axonal degeneration, neuronal death, and regeneration.[1] Inhibition of ROCK2 can have neuroprotective effects.
Experimental Protocols
Protocol 1: In Vitro Inhibition of PKA in a Neuroblastoma Cell Line Model of Ischemic Injury
This protocol is adapted from a study investigating the neuroprotective effects of this compound in a hypoxia/reperfusion model using N2A neuroblastoma cells.[3]
Objective: To assess the effect of this compound on neuronal cell death and the expression of synaptic plasticity-related proteins following ischemic-like injury in vitro.
Materials:
-
Neuro2a (N2A) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound dihydrochloride (dissolved in DMSO)
-
Hypoxia chamber
-
Reagents for Western blotting and RT-PCR
-
Antibodies: anti-cleaved caspase-3, anti-Bcl2, anti-PSD-95, anti-synaptophysin, anti-p-AKT, anti-AKT, and anti-GAPDH.
Experimental Workflow:
Procedure:
-
Cell Culture: Culture N2A cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Pretreatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing either 10 µM this compound or an equivalent volume of DMSO (vehicle control). Incubate for 2 hours.
-
Hypoxia: Transfer the plates to a hypoxia chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, 94% N2) and incubate for 4 hours at 37°C.
-
Reperfusion: After the hypoxic period, return the cells to a normoxic incubator (21% O2, 5% CO2) and incubate for 18 hours.
-
Cell Lysis and Protein Analysis (Western Blot):
-
Lyse the cells in RIPA buffer and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved caspase-3, Bcl2, PSD-95, p-AKT, AKT, and a loading control (e.g., GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
-
RNA Extraction and Gene Expression Analysis (RT-PCR):
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers for MAP2 and a housekeeping gene (e.g., GAPDH).
-
-
Neurite Length Measurement:
-
Fix cells with 4% paraformaldehyde.
-
Capture images using a microscope.
-
Measure the length of neurites using image analysis software (e.g., ImageJ). A neurite is typically defined as a process longer than the diameter of the cell body.
-
Expected Outcomes:
-
Pretreatment with this compound is expected to reduce the expression of the apoptotic marker cleaved caspase-3 and increase the expression of the anti-apoptotic protein Bcl2, indicating a neuroprotective effect.[3]
-
This compound may preserve the levels of synaptic proteins like PSD-95 and synaptophysin, suggesting a role in maintaining synaptic integrity.[3]
-
An increase in the phosphorylation of AKT (p-AKT) may be observed, suggesting the involvement of the PI3K/AKT survival pathway.[1]
-
This compound may promote neurite outgrowth, as indicated by increased MAP2 mRNA levels and direct measurement of neurite length.[3]
Protocol 2: In Vivo Administration of this compound via Intracerebroventricular (ICV) Injection in a Mouse Model
This protocol provides a general framework for the ICV administration of this compound in mice, which can be adapted for various neuroscience models, such as those for neurodegenerative diseases or epilepsy.
Objective: To deliver this compound directly to the central nervous system to investigate its effects on neuronal function and pathology in vivo.
Materials:
-
Adult mice (strain and age appropriate for the disease model)
-
This compound dihydrochloride (sterile, for in vivo use)
-
Sterile artificial cerebrospinal fluid (aCSF) or saline for dissolution
-
Stereotaxic apparatus
-
Hamilton syringe with a 32G needle
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in aCSF or sterile saline to the desired concentration. A study in a rat model of fever used intracerebroventricular injections of 10 µl of this compound at different concentrations.[4] The optimal dose should be determined empirically for the specific animal model and research question.
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the mouse using isoflurane and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and determine the coordinates for the lateral ventricle. Typical coordinates for mice are approximately: Anteroposterior (AP): -0.3 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.5 mm from the skull surface.
-
Drill a small burr hole at the target coordinates.
-
-
Intracerebroventricular Injection:
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min) to a total volume of 2-5 µL.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia as per institutional guidelines.
-
Monitor the animal's recovery.
-
-
Behavioral and Histological Analysis: At the desired time points post-injection, perform behavioral tests relevant to the disease model (e.g., Morris water maze for memory in Alzheimer's models, rotarod for motor function in Parkinson's models). Following the final behavioral tests, perfuse the animals and collect brain tissue for histological or biochemical analysis (e.g., immunohistochemistry for protein markers, Western blotting).
Considerations:
-
Controls: Include a vehicle-injected control group (aCSF or saline).
-
Dosage: The optimal dose of this compound for in vivo studies needs to be carefully determined to balance efficacy with potential toxicity and off-target effects.
-
Alternative Administration: Intraperitoneal (i.p.) injection is a less invasive alternative, although it may require higher doses to achieve sufficient brain penetration. A study in a mouse asthma model used an i.p. dose of 10 mg/kg/day.
Quantitative Data Summary
The following table summarizes key quantitative findings from studies using this compound in neuronal contexts. This data can guide researchers in selecting appropriate concentrations and anticipating the magnitude of effects.
| Application | Cell Type/Model | This compound Concentration | Key Quantitative Finding | Reference |
| Neuroprotection | N2A neuroblastoma cells | 10 µM | ~50% reduction in cleaved caspase-3 expression after hypoxia/reperfusion. | [3] |
| Neurite Outgrowth | PC12 cells | 5-10 µM | Dose-dependent increase in neurite length and complexity. | [5] |
| Cell Death | PC12 cells | 15-20 µM | Increased cell death and inflammation. | [5] |
| Synaptic Plasticity (LTP) | Hippocampal slices | 10 µM | Significant inhibition of late-phase LTP. | |
| Ion Channel Modulation | HEK293 cells expressing GlyR | 0.5 µM | Decreased EC50 of glycine, indicating increased receptor sensitivity. | [2] |
Conclusion
This compound remains a valuable tool for investigating the role of PKA in a wide array of neuronal functions. However, its significant off-target effects necessitate careful experimental design and interpretation. Researchers should use the lowest effective concentration of this compound and, where possible, corroborate findings with more specific genetic or molecular approaches to confirm the involvement of PKA. The protocols and data provided in these application notes offer a starting point for the effective and responsible use of this compound in neuroscience research.
References
- 1. ROCK2 is a major regulator of axonal degeneration, neuronal death and axonal regeneration in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of forskolin-induced neurite outgrowth and protein phosphorylation by a newly synthesized selective inhibitor of cyclic AMP-dependent protein kinase, N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide (this compound), of PC12D pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H89 dihydrochloride hydrate and calphostin C lower the body temperature through TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual contradictory effect of this compound on neuronal retraction, death and inflammation in differentiated PC12 cells subjected to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein Phosphorylation Using H-89
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-89 is a widely utilized cell-permeable chemical inhibitor of Protein Kinase A (PKA), a key enzyme in the cyclic AMP (cAMP) signaling pathway.[1][2][3] By competitively blocking the ATP-binding site on the PKA catalytic subunit, this compound serves as a valuable tool for investigating the role of PKA in a multitude of cellular processes.[4] However, it is crucial to recognize that this compound also exhibits inhibitory activity against several other kinases, necessitating careful experimental design and data interpretation.[4]
These application notes provide detailed protocols and guidance for using this compound to study protein phosphorylation, with a strong emphasis on addressing its polypharmacology to ensure robust and reliable experimental outcomes.
Mechanism of Action
This compound is a derivative of H-8 and was initially identified as a more potent and selective inhibitor of PKA.[4] Its primary mechanism of action is the competitive inhibition of ATP binding to the catalytic subunit of PKA. This inhibition prevents the transfer of the gamma-phosphate from ATP to the serine or threonine residues of PKA substrate proteins, thereby blocking downstream signaling events.
Quantitative Data: this compound Kinase Inhibition Profile
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound against a panel of protein kinases. This data is essential for determining appropriate working concentrations and for understanding potential off-target effects.
| Kinase | IC50 (nM) |
| Protein Kinase A (PKA) | 48 - 135 [1][2][3][4] |
| S6K1 | 80[4] |
| MSK1 | 120[4] |
| ROCKII | 270[4] |
| Protein Kinase G (PKG) | ~500[1] |
| Protein Kinase C (PKC)µ | ~500[1] |
| PKBα (Akt1) | 2600[4] |
| MAPKAP-K1b | 2800[4] |
Note: IC50 values can vary depending on the assay conditions. It is recommended to perform dose-response experiments to determine the optimal this compound concentration for your specific experimental system. In cellular assays, effective concentrations for inhibiting PKA are typically in the range of 10-30 µM.[1]
Signaling Pathway Diagram
Caption: The PKA signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for studying protein phosphorylation with this compound.
Experimental Protocols
Protocol 1: Analysis of Protein Phosphorylation by Western Blot
This protocol outlines the steps to assess the phosphorylation status of a specific protein in response to this compound treatment.
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture reagents
-
Phosphatase inhibitor cocktail
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (phospho-specific)
-
Primary antibody (total protein, as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. A common stock concentration is 10-20 mM.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM). Include a DMSO vehicle control.
-
Treat cells with this compound or vehicle for the desired time (e.g., 30 minutes to 2 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against the total protein to confirm equal loading.
-
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on a specific kinase.
Materials:
-
This compound (dissolved in DMSO)
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ like assays)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare the kinase, substrate, and ATP in the appropriate kinase assay buffer.
-
-
Kinase Reaction:
-
Add the kinase and its substrate to the wells of the assay plate.
-
Add the diluted this compound or DMSO vehicle control to the wells.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time and temperature (e.g., 30-60 minutes at 30°C).
-
-
Detection:
-
Stop the kinase reaction according to the assay kit instructions.
-
Add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity).
-
Read the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Phosphoproteomics Sample Preparation
This protocol describes the initial steps for preparing cell lysates for a large-scale phosphoproteomics experiment to identify global changes in phosphorylation following this compound treatment.
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture reagents
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5)
-
Phosphatase inhibitor cocktail
-
DTT (dithiothreitol)
-
IAA (iodoacetamide)
-
Trypsin
-
Phosphopeptide enrichment kit (e.g., TiO2 or Fe-NTA)
Procedure:
-
Cell Culture and Lysis:
-
Follow the cell culture and treatment steps as described in Protocol 1.
-
Lyse the cells in urea-based lysis buffer containing phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Protein Digestion:
-
Determine the protein concentration of the lysates.
-
Reduce the proteins with DTT and then alkylate with IAA.
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Phosphopeptide Enrichment:
-
Resuspend the dried peptides in the appropriate loading buffer for the enrichment kit.
-
Perform phosphopeptide enrichment using TiO2, Fe-NTA, or another affinity-based method according to the manufacturer's protocol.
-
Wash the enriched phosphopeptides to remove non-specifically bound peptides.
-
Elute the phosphopeptides.
-
Desalt the eluted phosphopeptides using a C18 tip.
-
Dry the phosphopeptides and store them at -80°C until LC-MS/MS analysis.
-
Data Interpretation and Considerations
Given the off-target effects of this compound, it is imperative to interpret the experimental results with caution. A change in phosphorylation in response to this compound treatment alone is not sufficient evidence to implicate PKA.
Key Considerations:
-
Dose-Response: Perform experiments with a range of this compound concentrations. If the observed effect occurs at concentrations significantly higher than the IC50 for PKA, off-target effects are more likely.
-
Alternative Inhibitors: Use other, structurally and mechanistically different PKA inhibitors (e.g., Rp-cAMPS) to confirm that the observed phenotype is due to PKA inhibition.
-
Genetic Approaches: Whenever possible, use genetic approaches such as siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout PKA subunits to validate the findings from inhibitor studies.
-
PKA-Null Cells: If available, using cell lines that lack PKA can be a powerful tool to distinguish between PKA-dependent and -independent effects of this compound.
-
Rescue Experiments: In knockdown or knockout cells, re-expression of the target protein should rescue the phenotype, confirming the specificity of the effect.
-
Phosphoproteomics Data Analysis: For global phosphoproteomics studies, analyze the sequence motifs of the downregulated phosphosites. A prevalence of the PKA consensus motif (R-R-X-S/T) would support a direct effect on PKA.
By employing these rigorous experimental controls and considering the known polypharmacology of this compound, researchers can confidently use this inhibitor to dissect the intricate roles of PKA and other kinases in cellular signaling and protein phosphorylation.
References
H-89 for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-89 is a potent, cell-permeable, and selective inhibitor of cAMP-dependent protein kinase A (PKA).[1][2] It acts as a competitive inhibitor at the ATP-binding site of the PKA catalytic subunit.[1] While primarily known for its PKA inhibitory activity, this compound has been shown to have off-target effects on other kinases, including S6K1, MSK1, and ROCKII, particularly at higher concentrations.[1] This characteristic necessitates careful dose-selection and interpretation of results in in vivo studies. This compound has been utilized in a variety of in vivo animal models to investigate the role of PKA in numerous physiological and pathological processes, including cancer, neurological disorders, and inflammation.
These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, along with a summary of its mechanism of action and reported biological effects.
Mechanism of Action
This compound primarily functions by inhibiting the catalytic activity of Protein Kinase A (PKA). The PKA signaling pathway is a crucial intracellular cascade initiated by the binding of various extracellular signals, such as hormones and neurotransmitters, to G-protein coupled receptors (GPCRs). This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of PKA. Activated PKA then phosphorylates a multitude of downstream substrate proteins on serine and threonine residues, thereby regulating a wide array of cellular processes including gene expression, metabolism, and cell growth. This compound competitively binds to the ATP-binding pocket of the PKA catalytic subunit, preventing the phosphorylation of its downstream targets.
It is important to consider the off-target effects of this compound, especially at higher concentrations. It has been shown to inhibit other kinases, which could contribute to its overall biological activity.
Data Presentation
The following tables summarize quantitative data from in vivo animal studies using this compound across different therapeutic areas.
Table 1: Effects of this compound in a Murine Colon Cancer Model
| Animal Model | Treatment Group | Dosage and Administration | Outcome Measure | Result | Reference |
| BALB/c mice with CT26 colon cancer | Control | NaCl injection (i.p.) | Intratumoral CD4+ Th1 cells (Day 21) | ~1.5% of CD4+ T cells | [3] |
| This compound | 10 mg/kg (i.p., twice a week) | Intratumoral CD4+ Th1 cells (Day 21) | ~4.5% of CD4+ T cells | [3] | |
| Control | NaCl injection (i.p.) | Intratumoral Treg cells (Day 21) | ~12% of CD4+ T cells | [3] | |
| This compound | 10 mg/kg (i.p., twice a week) | Intratumoral Treg cells (Day 21) | ~6% of CD4+ T cells | [3] |
Table 2: Effects of this compound in a Mouse Model of Asthma
| Animal Model | Treatment Group | Dosage and Administration | Outcome Measure | Result | Reference |
| OVA-sensitized/challenged mice | Vehicle | 5% DMSO in saline (i.p.) | Total leukocytes in BAL fluid | ~250 x 10^3 cells/mL | [4] |
| This compound | 10 mg/kg (i.p.) | Total leukocytes in BAL fluid | ~100 x 10^3 cells/mL | [4] | |
| Vehicle | 5% DMSO in saline (i.p.) | Eosinophils in BAL fluid | ~150 x 10^3 cells/mL | [4] | |
| This compound | 10 mg/kg (i.p.) | Eosinophils in BAL fluid | ~50 x 10^3 cells/mL | [4] |
Experimental Protocols
General Workflow for In Vivo this compound Studies
The following diagram illustrates a general workflow for conducting in vivo experiments with this compound.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound dihydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile 0.9% saline or Phosphate Buffered Saline (PBS)
-
Sterile vials and syringes
Stock Solution Preparation (20 mM in DMSO):
-
Weigh out the required amount of this compound dihydrochloride powder. The molecular weight is 519.3 g/mol .[2]
-
Dissolve the powder in sterile DMSO to achieve a 20 mM stock solution. For example, dissolve 5.19 mg of this compound in 0.5 mL of DMSO.[2]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The solution is stable for up to 3 months when stored properly.[2]
Working Solution for Intraperitoneal (i.p.) Injection:
This protocol is for a final concentration of 1 mg/mL in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.
-
For a final volume of 1 mL, combine the following in a sterile tube:
-
50 µL of 20 mM this compound stock solution in DMSO.
-
300 µL of sterile PEG300.
-
50 µL of sterile Tween 80.
-
600 µL of sterile 0.9% saline or PBS.
-
-
Vortex thoroughly to ensure a clear and homogenous solution.
-
Prepare fresh on the day of injection.
Vehicle Control:
Prepare a vehicle control solution containing the same concentrations of DMSO, PEG300, Tween 80, and saline, but without this compound.
Administration Protocols for Mice
1. Intraperitoneal (i.p.) Injection:
-
Procedure:
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the this compound solution slowly. The typical injection volume is 100-200 µL for a 20-25g mouse.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
2. Subcutaneous (s.c.) Injection:
-
Dosage: Dosages may need to be optimized for this route. A starting point could be similar to the i.p. dose (10 mg/kg).
-
Procedure:
-
Gently grasp the loose skin between the shoulder blades to form a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Inject the this compound solution.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the mouse to its cage and monitor.
-
3. Oral Gavage:
-
Vehicle: For oral administration, this compound can be suspended in a vehicle such as 0.5% methylcellulose or a mixture of 2% methylcellulose and 0.5% Tween 80.[5][6]
-
Dosage: Oral doses may need to be higher than parenteral doses to account for bioavailability. Dose-ranging studies are recommended.
-
Procedure:
-
Restrain the mouse firmly by the scruff of the neck, ensuring the head and body are in a straight line.
-
Gently insert a flexible gavage needle (20-22 gauge for an adult mouse) into the mouth, over the tongue, and into the esophagus. Do not force the needle.
-
Administer the this compound suspension slowly. The typical volume should not exceed 10 mL/kg.[5]
-
Carefully withdraw the needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress.
-
Safety Precautions
-
This compound may cause irritation to the eyes, skin, and respiratory tract.[1]
-
Handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of PKA in various biological processes in vivo. However, its off-target effects necessitate careful experimental design and data interpretation. The protocols provided here offer a starting point for researchers using this compound in animal models. It is crucial to optimize dosage, administration route, and vehicle for each specific experimental context and to include appropriate control groups to ensure the validity of the findings.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 3. umaryland.edu [umaryland.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.nyu.edu [med.nyu.edu]
Application Notes and Protocols for the Experimental Use of H-89 as a PKA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-89 is a widely utilized cell-permeable chemical inhibitor of Protein Kinase A (PKA), a key enzyme in cellular signaling.[1][2] These application notes provide a comprehensive guide for the effective use of this compound in experimental design, including detailed protocols, data presentation, and visualizations to facilitate a deeper understanding of its application and limitations. This compound acts as a competitive inhibitor of the adenosine triphosphate (ATP) site on the PKA catalytic subunit.[2] While it is a potent inhibitor of PKA, it is crucial to recognize its potential off-target effects, especially at higher concentrations.[2][3][4]
Data Presentation
This compound Kinase Selectivity Profile
Understanding the selectivity of this compound is critical for interpreting experimental results. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against PKA and a panel of other kinases, highlighting its selectivity profile.
| Kinase | IC50 (nM) |
| PKA | 48 - 135 [1][2] |
| S6K1 | 80[2] |
| MSK1 | 120[2] |
| ROCKII | 270[2] |
| PKBα | 2600[2] |
| MAPKAP-K1b | 2800[2] |
Note: IC50 values can vary depending on the assay conditions. It is recommended to perform a dose-response curve for each new experimental system.
Mandatory Visualizations
PKA Signaling Pathway
Caption: The PKA signaling pathway is initiated by ligand binding to a GPCR, leading to the activation of PKA which then phosphorylates downstream targets.
Experimental Workflow for PKA Inhibition Studies
Caption: A typical experimental workflow for investigating the role of PKA using this compound involves treatment, various assays, and careful data analysis.
Logical Relationship of this compound's Effects
Caption: this compound has both on-target effects on PKA and potential off-target effects on other kinases, both of which can contribute to the observed phenotype.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound dihydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature.
-
To prepare a 10 mM stock solution, dissolve 5.19 mg of this compound dihydrochloride in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The solution is stable for several months under these conditions.
Protocol 2: Inhibition of PKA Activity in Cultured Cells and Western Blot Analysis of CREB Phosphorylation
This protocol describes how to treat cells with this compound and then assess PKA activity by measuring the phosphorylation of a key downstream target, CREB, at Serine 133.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
PKA activator (e.g., Forskolin, 10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CREB (Ser133)
-
Rabbit or mouse anti-total CREB
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
A. Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
The day of the experiment, replace the medium with fresh complete medium.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) for 30-60 minutes. Include a vehicle control (DMSO) at the same final concentration.
-
Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 10-15 minutes to induce CREB phosphorylation. Include an unstimulated control.
-
Following stimulation, immediately place the plates on ice and proceed to cell lysis.
B. Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to fresh tubes.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
C. Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the signal using an imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed for total CREB and a loading control protein.
Protocol 3: In Vitro PKA Kinase Assay (Non-Radioactive)
This protocol provides a general framework for an in vitro kinase assay using a commercially available non-radioactive kit. Always refer to the specific manufacturer's protocol for detailed instructions.
Materials:
-
Non-radioactive PKA kinase assay kit (containing PKA substrate-coated plates, ATP, phosphospecific substrate antibody, secondary antibody-HRP conjugate, TMB substrate, and stop solution)
-
Purified active PKA enzyme (as a positive control)
-
This compound at various concentrations
-
Kinase assay buffer
-
Microplate reader
Procedure:
-
Prepare the reagents as instructed in the kit manual.
-
Add the kinase assay buffer to the wells of the PKA substrate-coated microtiter plate.
-
Add your experimental samples (e.g., cell lysates) or the purified active PKA enzyme to the wells.
-
Add different concentrations of this compound or a vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for the time specified in the kit protocol (e.g., 90 minutes).
-
Stop the reaction by emptying the contents of the wells.
-
Add the phosphospecific substrate antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the wells multiple times with the provided wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate at room temperature for 30-60 minutes.
-
Wash the wells again to remove unbound antibody.
-
Add the TMB substrate and incubate until a color change is observed.
-
Stop the color development by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The amount of color development is proportional to the PKA activity. The inhibitory effect of this compound can be quantified by comparing the absorbance in the this compound treated wells to the control wells.
Important Considerations and Best Practices
-
Dose-Response and Time-Course Experiments: It is essential to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for this compound in your specific cell type and experimental setup.
-
Controls are Critical: Always include appropriate controls in your experiments:
-
Vehicle Control: To account for any effects of the solvent (e.g., DMSO).
-
Positive Control: A known activator of the PKA pathway (e.g., Forskolin) to ensure the pathway is responsive in your system.
-
Negative Control: An inactive analog of this compound, if available, to control for non-specific effects of the chemical structure.
-
-
Confirming On-Target Effects: The inhibition of PKA should be confirmed by assessing the phosphorylation of a known PKA substrate, such as CREB at Ser133.
-
Considering Off-Target Effects: Be aware of the potential off-target effects of this compound, especially at concentrations above 10 µM.[4] If possible, use a second, structurally different PKA inhibitor to confirm that the observed phenotype is indeed due to PKA inhibition.
-
Cytotoxicity: At high concentrations, this compound can be cytotoxic. It is advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cell death.
By following these detailed application notes and protocols, researchers can confidently and effectively utilize this compound as a tool to investigate the multifaceted roles of PKA in cellular physiology and disease.
References
Application Notes and Protocols: H-89 in Combination with Other Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-89 is a potent, cell-permeable isoquinolinesulfonamide compound initially identified as a competitive inhibitor of protein kinase A (PKA).[1] Further research has revealed that this compound also inhibits several other kinases, including S6 kinase 1 (S6K1), mitogen- and stress-activated protein kinase 1 (MSK1), and Rho-associated coiled-coil containing protein kinase 2 (ROCKII), albeit with varying potencies.[1][2] This multi-targeting capability has led to investigations into its use in combination with other kinase inhibitors to achieve synergistic or enhanced therapeutic effects, particularly in cancer research. These combination strategies often aim to overcome drug resistance, enhance apoptosis, and modulate key signaling pathways more effectively than single-agent therapies.
This document provides detailed application notes and protocols for studying the effects of this compound in combination with other kinase inhibitors, focusing on synergistic cytotoxicity, apoptosis induction, and the elucidation of underlying signaling pathways.
Key Applications and Synergistic Combinations
Enhancement of Immunotoxin Efficacy in Cancer Cells
This compound has been shown to significantly enhance the cytotoxic activity of Pseudomonas exotoxin A-based immunotoxins, such as HA22 (Moxetumomab pasudotox) and LMB-11, in acute lymphoblastic leukemia (ALL) and cervical cancer cell lines.[3] This enhancement is not primarily due to PKA inhibition but is partially attributed to the inhibition of S6K1, leading to a decrease in the anti-apoptotic protein MCL1.[3] The combination of this compound and immunotoxins leads to an increased rate of ADP-ribosylation of eukaryotic elongation factor 2 (eEF2), augmenting the arrest of protein synthesis and promoting apoptosis.[3]
Synergistic Apoptosis with PI3K Inhibitors in Colon Carcinoma
In human colon carcinoma Caco-2 cells, this compound treatment alone can induce growth inhibition.[3] Interestingly, this compound can also lead to the activation of the pro-survival PI3K/Akt signaling pathway.[3] The combination of this compound with the PI3K inhibitor LY294002 counteracts this survival mechanism, leading to a potentiation of growth inhibition and a significant increase in apoptosis.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the combination of this compound with other kinase inhibitors.
Table 1: Enhancement of Immunotoxin Cytotoxicity by this compound
| Cell Line | Immunotoxin | This compound Concentration (μM) | Fold Enhancement of IC50 | Reference |
| KOPN-8 (ALL) | LMB-11 | 10 | 10 | [4] |
| KOPN-8 (ALL) | HA22 | 10 | 10 | [4] |
| REH (ALL) | LMB-11/HA22 | 10 | 5-10 | [4] |
| SEM (ALL) | LMB-11/HA22 | 10 | 5-10 | [4] |
| HAL-01 (ALL) | LMB-11/HA22 | 10 | 5-10 | [4] |
| Nalm-6 (ALL) | LMB-11/HA22 | 10 | 5-10 | [4] |
| KB31 (Cervical Cancer) | SS1P | 10 | 9 | [3] |
| KB31 (Cervical Cancer) | SS1P | 15 | 38 | [3] |
| KB31 (Cervical Cancer) | RG7787 | 10 | 7 | [3] |
Table 2: IC50 Values of this compound for Various Kinases
| Kinase | IC50 (nM) | Reference |
| S6K1 | 80 | [2] |
| MSK1 | 120 | [2] |
| PKA | 135 | [2] |
| ROCKII | 270 | [2] |
| PKBα (Akt) | 2600 | [2] |
| MAPKAP-K1b | 2800 | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: this compound and PI3K Inhibitor Combination
Caption: this compound and PI3K inhibitor synergistic pathway.
Experimental Workflow: In Vitro Combination Study
Caption: Workflow for in vitro kinase inhibitor combination studies.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (WST-8)
This protocol is adapted for a 96-well plate format and can be used for cell lines such as KOPN-8 and Caco-2.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Second kinase inhibitor (stock solution in appropriate solvent)
-
96-well cell culture plates
-
WST-8 Cell Proliferation Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the second kinase inhibitor in complete culture medium.
-
For combination studies, prepare a dose-response matrix.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
WST-8 Assay:
-
Add 10 µL of WST-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Determine the IC50 values for each compound and the combination.
-
Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Western Blot Analysis for Phosphorylated Proteins and Apoptosis Markers
This protocol provides a general framework for analyzing protein expression and phosphorylation status in cells treated with this compound and another kinase inhibitor.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-MCL1, anti-p-CREB, anti-CREB, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash treated cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein amounts for all samples.
-
Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest to a loading control (e.g., β-actin). For phosphorylated proteins, normalize to the total protein level.
-
Protocol 3: In Vitro Kinase Activity Assay (HTRF® KinEASE™)
This protocol provides a general guideline for measuring the activity of kinases such as PKA, S6K1, and MSK1 in the presence of this compound.
Materials:
-
HTRF® KinEASE™ STK S1 or S2 Kit (for Serine/Threonine kinases)
-
Recombinant kinase (PKA, S6K1, or MSK1)
-
ATP
-
This compound
-
Assay buffer
-
384-well low volume white plate
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the kinase, substrate, and ATP solutions in the assay buffer according to the kit manufacturer's instructions.
-
-
Kinase Reaction:
-
Add 2 µL of this compound dilution or vehicle control to the wells of the 384-well plate.
-
Add 4 µL of the kinase solution.
-
Add 4 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for the time specified in the kinase-specific protocol.
-
-
Detection:
-
Add 10 µL of the HTRF detection reagents (Europium cryptate-labeled antibody and XL665-labeled streptavidin) to stop the reaction and initiate detection.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm/620 nm * 10,000).
-
Plot the HTRF ratio against the this compound concentration to determine the IC50 value.
-
Conclusion
The combination of this compound with other kinase inhibitors represents a promising strategy to enhance anti-cancer efficacy and overcome resistance. The protocols and application notes provided herein offer a framework for researchers to investigate these synergistic interactions in a systematic and quantitative manner. Careful experimental design, including appropriate dose-response matrices and a multi-faceted approach to endpoint analysis, is crucial for elucidating the complex interplay between this compound and other kinase inhibitors in various cellular contexts. The off-target effects of this compound should always be considered when interpreting results, and the use of more specific inhibitors for the identified off-target kinases can help to dissect the precise mechanisms of synergy.
References
- 1. Small molecule H89 renders the phosphorylation of S6K1 and AKT resistant to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [wahoo.cns.umass.edu]
- 3. The in vitro effects of this compound, a specific inhibitor of protein kinase A, in the human colonic carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Measuring H-89 Efficacy In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-89 is a potent and widely used isoquinolinesulfonamide compound that functions as a competitive inhibitor of Protein Kinase A (PKA) by targeting the ATP-binding site of the PKA catalytic subunit.[1] Its cell-permeability has made it a valuable tool for investigating the role of the PKA signaling pathway in a multitude of cellular processes. However, it is crucial for researchers to be aware that this compound also exhibits inhibitory activity against several other kinases, necessitating careful experimental design and interpretation of results.
These application notes provide detailed protocols for key in vitro assays to measure the efficacy and specificity of this compound. The included methodologies for in vitro kinase assays, Western blotting for downstream substrate phosphorylation, and cell viability assays will enable researchers to comprehensively evaluate the effects of this compound in their specific experimental systems.
PKA Signaling Pathway
The cyclic AMP (cAMP)-dependent protein kinase (PKA) pathway is a crucial signaling cascade that regulates a vast array of cellular processes, including gene expression, metabolism, and cell proliferation. The pathway is initiated by the binding of extracellular signals to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate specific serine and threonine residues on target substrate proteins, such as the transcription factor CREB (cAMP response element-binding protein), modulating their activity. This compound acts by competitively inhibiting the ATP-binding site of the PKA catalytic subunit, thereby preventing the phosphorylation of its downstream targets.
Figure 1: PKA Signaling Pathway and this compound Inhibition.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound against PKA and a panel of other kinases, highlighting its potential for off-target effects. It is important to note that IC50 values can vary depending on the assay conditions, substrate, and ATP concentration.
| Kinase | IC50 (nM) | Reference |
| PKA | 48 | [2] |
| ROCK2 | 270 | [3] |
| S6K1 | 80 | [3] |
| MSK1 | 120 | [3] |
| PKBα (Akt1) | 2600 | [3] |
| MAPKAP-K1b (RSK2) | 2800 | [3] |
Experimental Protocols
In Vitro PKA Kinase Assay
This protocol describes a method to determine the in vitro efficacy of this compound in inhibiting PKA activity using a synthetic peptide substrate, Kemptide (LRRASLG), and a colorimetric or fluorescent read-out.
Experimental Workflow:
Figure 2: In Vitro Kinase Assay Workflow.
Materials:
-
Purified active PKA enzyme
-
PKA substrate peptide (e.g., Kemptide)
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
PKA inhibitor (as a negative control, e.g., PKI)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer to the desired final concentrations.
-
Prepare Kinase Reaction Mix: In a 96-well plate, add the following to each well:
-
Kinase Assay Buffer
-
Desired concentration of this compound or vehicle control (e.g., DMSO)
-
Purified PKA enzyme
-
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow this compound to bind to the enzyme.
-
Initiate Kinase Reaction: Add a solution containing the PKA substrate peptide (e.g., Kemptide) and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Colorimetric Assay: Using a phospho-specific antibody that binds to the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that produces a colorimetric signal.[4]
-
Fluorescent Assay: Using a fluorescently labeled substrate where phosphorylation leads to a change in fluorescence.[1][5]
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[6]
-
-
Data Analysis: Calculate the percentage of PKA activity inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of CREB Phosphorylation
This protocol details the use of Western blotting to assess the efficacy of this compound in inhibiting the phosphorylation of a key downstream PKA substrate, CREB, at serine 133 in cultured cells.
Experimental Workflow:
Figure 3: Western Blot Workflow for Phospho-Protein Detection.
Materials:
-
Cell culture reagents
-
This compound
-
PKA activator (e.g., Forskolin or 8-Br-cAMP)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-CREB (Ser133)
-
Primary antibody against total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the PKA pathway by adding a PKA activator (e.g., Forskolin) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal to determine the effect of this compound on CREB phosphorylation.
MTT Cell Viability Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of this compound on cell viability and proliferation. This colorimetric assay is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells.
Experimental Workflow:
Figure 4: MTT Cell Viability Assay Workflow.
Materials:
-
Cell culture reagents
-
This compound
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
This compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the vehicle-treated control cells. Plot the percent viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound efficacy. By employing a combination of direct kinase inhibition assays, analysis of downstream signaling events, and assessment of cellular outcomes, researchers can gain a comprehensive understanding of the biological effects of this compound. It is imperative to consider the potential off-target effects of this compound and to include appropriate controls to ensure the accurate interpretation of experimental results.
References
- 1. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Highly effective PKA inhibitor | Cardioprotectant | TargetMol [targetmol.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. arborassays.com [arborassays.com]
- 5. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 6. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
H-89 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected experimental outcomes when using the protein kinase inhibitor, H-89. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
Q1: My cells are exhibiting unexpected morphological changes, such as rounding or altered neurite outgrowth, after this compound treatment. Is this a known effect?
A1: Yes, this is a well-documented, PKA-independent effect of this compound. While initially identified as a potent Protein Kinase A (PKA) inhibitor, this compound is also a known inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] Inhibition of ROCK can significantly impact the cytoskeleton, leading to changes in cell shape, adhesion, and neurite extension.[1][2]
-
Recommendation: If you observe morphological changes, consider them a potential off-target effect of this compound. To confirm the involvement of ROCK, you can use a more specific ROCK inhibitor, such as Y-27632, as a control.
Q2: I'm observing changes in the phosphorylation of proteins that are not known PKA substrates. Why is this happening?
A2: this compound has a broader kinase inhibitory profile than just PKA. It has been shown to inhibit several other kinases, which could explain the phosphorylation changes in non-PKA substrates.[3][4] This phenomenon of an inhibitor affecting multiple targets is known as off-target effects.[5]
-
Recommendation: To investigate if the observed phosphorylation changes are due to off-target effects of this compound, consider the following:
-
Alternative PKA inhibitors: Use other, structurally different PKA inhibitors like Rp-cAMPS to see if they replicate the effect.[4]
-
Kinase profiling: If feasible, perform a kinase selectivity panel to identify which other kinases might be inhibited by this compound at the concentration you are using.
-
PKA-null cell lines: If available, using cells that lack PKA can help determine if the observed effects are truly PKA-independent.[6][7]
-
Q3: My experimental results with this compound are contradictory at different concentrations. At low concentrations, it's protective, but at higher concentrations, it induces cell death. Is this expected?
A3: Yes, this compound can have dual and contradictory effects depending on the concentration used. For example, in differentiated PC12 cells, lower concentrations of this compound (5-10 µM) were found to be protective against oxidative stress and promoted neurite outgrowth, while higher concentrations (15-20 µM) enhanced cell death and inflammation.[8] This highlights the importance of careful dose-response studies.
-
Recommendation: Always perform a thorough dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental endpoint. Be aware that higher concentrations are more likely to induce off-target effects.
Q4: I'm seeing an unexpected activation of the Akt/PKB signaling pathway after this compound treatment. How can a kinase inhibitor activate a survival pathway?
A4: This paradoxical effect has been observed in certain cell lines. In Caco-2 human colon cancer cells, this compound treatment led to the activation of the Akt/PKB survival pathway.[9] This activation was found to be dependent on phosphatidylinositol 3-kinase (PI3K) and actually promoted cell survival, counteracting the growth-inhibitory effects of this compound.[9]
-
Recommendation: If you suspect Akt/PKB activation, you can co-treat your cells with this compound and a PI3K inhibitor, such as LY294002, to see if this potentiates the expected inhibitory effects of this compound.[9]
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound acts as a competitive inhibitor at the ATP-binding site of the PKA catalytic subunit.[3] This prevents PKA from phosphorylating its downstream target proteins.
What are the known off-targets of this compound?
Besides PKA, this compound has been shown to inhibit a number of other kinases, including but not limited to:
-
Rho-associated coiled-coil containing protein kinase (ROCK)[1]
-
Mitogen- and stress-activated protein kinase 1 (MSK1)
-
Ribosomal S6 kinase (S6K1)
-
Protein Kinase G (PKG)
-
Protein Kinase C (PKC)
It has also been reported to directly inhibit voltage-dependent potassium ion currents.[5]
What is a typical working concentration for this compound in cell culture experiments?
The effective concentration of this compound can vary significantly between cell types and the specific biological process being studied. It is crucial to perform a dose-response experiment to determine the optimal concentration for your system. Generally, concentrations in the range of 1-20 µM are used in cell culture.
How should I prepare and store this compound?
This compound is typically dissolved in DMSO to make a stock solution. It is recommended to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles. For working solutions, the DMSO stock is further diluted in culture medium.
Quantitative Data Summary
| Kinase | This compound IC50 (nM) |
| PKA | ~50-135 |
| ROCK-II | ~270-320 |
| MSK1 | ~80-120 |
| S6K1 | ~80 |
Note: IC50 values can vary depending on the assay conditions, particularly the ATP concentration.
Experimental Protocols
Protocol 1: Western Blot Analysis of this compound Effects on Protein Phosphorylation
This protocol outlines the general steps for treating cells with this compound and analyzing changes in protein phosphorylation via Western blotting.
-
Cell Seeding: Plate your cells at an appropriate density in multi-well plates and allow them to adhere and grow to the desired confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only). Incubate for the desired treatment time (e.g., 30 minutes to 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for SDS-PAGE: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against your phosphorylated protein of interest and the total protein as a loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability Assay to Assess this compound Cytotoxicity
This protocol describes how to perform a basic cell viability assay (e.g., MTT or WST-1) to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Reagent Addition: Add the cell viability reagent (e.g., MTT or WST-1) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for the time specified in the reagent protocol to allow for the colorimetric reaction to occur.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
Visualizations
Caption: this compound inhibits the canonical PKA signaling pathway.
Caption: Troubleshooting workflow for unexpected this compound results.
Caption: this compound's multifaceted effects on cellular pathways.
References
- 1. The protein kinase A inhibitor H89 acts on cell morphology by inhibiting Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell adhesion: integrating cytoskeletal dynamics and cellular tension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dual contradictory effect of this compound on neuronal retraction, death and inflammation in differentiated PC12 cells subjected to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The in vitro effects of this compound, a specific inhibitor of protein kinase A, in the human colonic carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing H-89 Off-Target Effects
Welcome to the technical support center for researchers utilizing the kinase inhibitor H-89. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize off-target effects and ensure the validity of your research findings.
Troubleshooting Guide
Here are some common issues encountered when using this compound and steps to resolve them:
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected results | This compound is inhibiting kinases other than PKA. | 1. Perform a dose-response experiment: Determine the minimal concentration of this compound required to inhibit PKA without significantly affecting off-target kinases. 2. Use a more specific PKA inhibitor: Employ a structurally different and more selective PKA inhibitor, such as myristoylated PKI (14-22) amide, as a control. 3. Assess off-target activity: Directly measure the activity of known this compound off-target kinases (e.g., ROCK, MSK1) in your experimental system. |
| Observed phenotype does not align with known PKA signaling | The effect may be independent of PKA inhibition. | 1. Rescue experiment: Attempt to rescue the this compound-induced phenotype by activating PKA with a direct agonist (e.g., 8-Br-cAMP) in the presence of this compound. 2. Use a negative control compound: Employ an inactive analog of this compound, if available, to control for non-specific chemical effects. 3. Knockdown/knockout of PKA: Use siRNA or CRISPR/Cas9 to reduce PKA expression and determine if this phenocopies the effect of this compound. |
| High background in kinase assays | Non-specific inhibition or assay interference. | 1. Optimize substrate and ATP concentrations: Ensure you are using optimal concentrations for your specific kinase of interest. 2. Include proper controls: Run parallel assays with no inhibitor, a known specific inhibitor for the kinase of interest, and a vehicle control (e.g., DMSO). 3. Use a different assay format: Consider alternative kinase assay technologies (e.g., fluorescence-based, luminescence-based) that may be less susceptible to interference. |
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target kinases of this compound?
A1: this compound is known to inhibit several other kinases, some with similar or even greater potency than its inhibition of PKA. Key off-targets include Rho-associated coiled-coil containing protein kinase (ROCK), Mitogen- and Stress-Activated Kinase 1 (MSK1), Ribosomal S6 Kinase (S6K1), and Protein Kinase B (PKBα/Akt).[1][2]
Q2: What is the recommended concentration range for using this compound to selectively inhibit PKA?
A2: Due to its off-target effects, it is crucial to use the lowest effective concentration of this compound. A concentration range of 1-10 µM is often used in cell-based assays, but the optimal concentration should be empirically determined for your specific cell type and experimental conditions through a dose-response curve.[3] It is important to note that even at these concentrations, off-target effects can occur.
Q3: Are there more specific alternatives to this compound for inhibiting PKA?
A3: Yes, several more specific PKA inhibitors are available. Myristoylated PKI (14-22) amide is a highly specific and cell-permeable peptide inhibitor of PKA. Another option is KT 5720, although it also has some off-target effects. Using these inhibitors in parallel with this compound can help confirm that the observed effects are due to PKA inhibition.
Q4: How can I confirm that this compound is inhibiting PKA in my experiment?
A4: You can assess the phosphorylation status of a known downstream target of PKA. A common and reliable marker is the phosphorylation of cAMP response element-binding protein (CREB) at Serine 133. A decrease in pCREB (Ser133) levels upon this compound treatment would indicate PKA inhibition. This can be measured by Western blot.
Q5: What are essential negative controls for an this compound experiment?
A5: Essential negative controls include:
-
Vehicle control: Treat cells with the same concentration of the solvent used to dissolve this compound (usually DMSO).
-
Inactive analog control: If available, use a structurally similar but inactive version of this compound.
-
PKA-independent activation: Stimulate a signaling pathway that is not dependent on PKA to ensure that this compound is not having a general inhibitory effect on cell signaling.
Data Presentation: this compound Kinase Selectivity Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for PKA and several of its key off-target kinases.
| Kinase | IC50 (nM) |
| PKA | 135 |
| S6K1 | 80 |
| MSK1 | 120 |
| ROCKII | 270 |
| PKBα (Akt) | 2600 |
| MAPKAP-K1b | 2800 |
Data compiled from multiple sources.[1][4]
Experimental Protocols
Here are detailed protocols for key experiments to validate the on-target and off-target effects of this compound.
Protocol 1: In Vitro PKA Kinase Activity Assay
This protocol allows for the direct measurement of PKA activity in the presence of this compound.
Materials:
-
Purified active PKA enzyme
-
PKA substrate peptide (e.g., Kemptide)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer.
-
In a 96-well plate, add 5 µL of each this compound dilution or vehicle control.
-
Add 10 µL of a solution containing the PKA substrate peptide and ATP to each well.
-
Add 5 µL of purified PKA enzyme to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percentage of PKA inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Western Blot for Phospho-CREB (Ser133)
This protocol assesses the in-cell inhibition of PKA by measuring the phosphorylation of its downstream target, CREB.
Materials:
-
Cell line of interest
-
This compound
-
PKA activator (e.g., Forskolin or 8-Br-cAMP)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with a PKA activator for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-CREB (Ser133) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total CREB antibody for loading control.
-
Quantify the band intensities to determine the ratio of phospho-CREB to total CREB.
Protocol 3: Western Blot for Phospho-MYPT1 (Thr853) to Assess ROCK Activity
This protocol is used to evaluate the off-target effect of this compound on ROCK kinase by measuring the phosphorylation of its substrate, MYPT1.
Materials:
-
Cell line of interest
-
This compound
-
ROCK activator (e.g., Calpeptin or serum stimulation)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MYPT1 (Thr853) and anti-total MYPT1[5][6][7]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Follow steps 1-8 from the Western Blot for Phospho-CREB protocol, using a ROCK activator in step 3.
-
Incubate the membrane with the primary anti-phospho-MYPT1 (Thr853) antibody overnight at 4°C.[5][6][7]
-
Follow steps 10-12 from the previous Western blot protocol.
-
Strip the membrane and re-probe with an anti-total MYPT1 antibody for loading control.
-
Quantify the band intensities to determine the ratio of phospho-MYPT1 to total MYPT1. An increase in this ratio with this compound treatment would indicate an off-target effect on ROCK.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. This compound [wahoo.cns.umass.edu]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule H89 renders the phosphorylation of S6K1 and AKT resistant to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-MYPT1 (Thr853) Antibody (#4563) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-MYPT1 (Thr853) Polyclonal Antibody (PA5-117228) [thermofisher.com]
- 7. Phospho-MYPT1 (Thr853) Antibody | Cell Signaling Technology [cellsignal.com]
optimizing H-89 concentration for specific assays
H-89 Technical Support Center
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the use of this compound in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable isoquinoline compound widely used in cell biology as a protein kinase inhibitor.[1][2] Its primary mechanism of action is the competitive inhibition of the ATP-binding site on the catalytic subunit of Protein Kinase A (PKA), also known as cyclic AMP-dependent protein kinase.[2] By blocking PKA, this compound allows researchers to investigate the role of the PKA signaling pathway in various cellular processes.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay. A common starting point for many cell culture experiments is 10 µM. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. For example, in studies with human embryonic stem cells, optimal concentrations were found to be between 3 and 6 μM.[3]
Q3: Is this compound completely selective for PKA?
A3: No. While this compound is a potent PKA inhibitor, it is known to have off-target effects and can inhibit other kinases, especially at higher concentrations.[1][2] It has been shown to inhibit other kinases such as S6K1, MSK1, and ROCKII.[2][4] Therefore, it is critical to use the lowest effective concentration and to confirm findings using other PKA inhibitors like Rp-cAMPS or genetic approaches.[1]
Q4: How should I dissolve and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: What are some known PKA-independent effects of this compound?
A5: Beyond inhibiting other kinases, this compound has been reported to have several PKA-independent effects, including acting as a β-adrenergic receptor antagonist.[5] It can also affect ion channels and other cellular processes.[2] These off-target effects make it essential to include appropriate controls in your experiments to ensure that the observed effects are indeed due to PKA inhibition.
Troubleshooting Guides
Issue 1: I am not observing any effect with this compound in my assay.
-
Question: Did you perform a dose-response curve to determine the optimal concentration?
-
Answer: The required concentration of this compound can vary significantly between cell types and assays. A concentration that is effective in one system may be insufficient in another. It is recommended to test a range of concentrations (e.g., 0.1 µM to 20 µM) to identify the optimal working concentration for your specific experiment.
-
-
Question: Is the this compound stock solution properly prepared and stored?
-
Answer: Improperly stored this compound can lose its activity. Ensure that your DMSO stock solution has been stored correctly at -20°C or -80°C and has not been subjected to multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
-
-
Question: Is the PKA pathway active in your experimental model under your specific conditions?
-
Answer: this compound will only produce an effect if PKA is active and plays a role in the biological process you are studying. Confirm that the PKA pathway is activated in your system, for example, by using a known PKA activator like Forskolin as a positive control.
-
Issue 2: I am observing unexpected or contradictory results.
-
Question: Are you using a concentration of this compound that might be causing off-target effects?
-
Answer: High concentrations of this compound are more likely to inhibit other kinases and cause PKA-independent effects.[1][2][4] Refer to the dose-response curve you generated and use the lowest concentration that gives a maximal effect on PKA. Consider the IC50 values for this compound against other kinases (see Table 2).
-
-
Question: Have you confirmed your results with another PKA inhibitor?
-
Answer: Due to the known off-target effects of this compound, it is highly recommended to validate your findings using a structurally different PKA inhibitor, such as Rp-cAMPS, or by using a genetic approach like siRNA-mediated knockdown of PKA subunits.[1]
-
-
Question: Could this compound be interacting with other signaling pathways in your cells?
-
Answer: this compound has been shown to induce the activation of the Akt/PKB signaling pathway in some cell lines, which can promote cell survival.[6] This could lead to complex downstream effects. It may be necessary to investigate the status of other key signaling pathways in your experiments.
-
Data Presentation
Table 1: Recommended Starting Concentrations for this compound
| Application | Cell Type | Recommended Concentration Range | Reference |
| Stem Cell Survival | Human Embryonic Stem Cells (hESCs) | 3 - 6 µM | [3] |
| Growth Inhibition | Caco-2 (Human Colon Carcinoma) | 10 - 30 µM | [6] |
| General Cell-Based Assays | Various | 5 - 20 µM | General Recommendation |
| In Vitro Kinase Assays | Purified PKA | 50 - 200 nM | [2][3] |
Note: These are starting recommendations. The optimal concentration must be determined experimentally for each specific assay and cell line.
Table 2: this compound Kinase Selectivity Profile (IC50 Values)
| Kinase | IC50 (nM) |
| PKA (Protein Kinase A) | 48 - 135 |
| S6K1 | 80 |
| MSK1 | 120 |
| ROCKII | 270 |
| PKBα (Akt1) | 2600 |
| MAPKAP-K1b | 2800 |
Data compiled from multiple sources.[2][3][4] IC50 values can vary depending on assay conditions.
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell-Based Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the concentration of this compound that inhibits a cellular response by 50% (IC50).
1. Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
PKA activator (e.g., Forskolin)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
2. Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in an incubator (37°C, 5% CO2).
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in culture medium from your stock solution. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., 0.01 µM to 50 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment:
-
Remove the old medium from the cells.
-
Add the prepared this compound dilutions to the wells.
-
If studying inhibition of an activated pathway, add a PKA activator (like Forskolin) at a predetermined optimal concentration to the appropriate wells.
-
Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
During this time, viable cells will metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data by setting the vehicle-treated control as 100% viability.
-
Plot the normalized cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and calculate the IC50 value.
-
Visualizations
Signaling Pathway
References
- 1. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of protein kinases in intact cells: antagonism of beta adrenergic receptor ligand binding by this compound reveals limitations of usefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vitro effects of this compound, a specific inhibitor of protein kinase A, in the human colonic carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: H-89 Stability in Culture Media
Welcome to the technical support center for the use of H-89, a commonly used cell-permeable inhibitor of protein kinase A (PKA). This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in typical cell culture conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users might encounter when using this compound in their experiments.
Q1: I am not observing the expected inhibitory effect of this compound on PKA signaling in my cell culture experiments. What could be the reason?
A1: Several factors could contribute to a lack of this compound efficacy:
-
Degradation of this compound: this compound can be unstable in aqueous solutions, including cell culture media, over time. Its stability is influenced by factors such as pH, temperature, and the presence of certain media components. If the compound has degraded, its effective concentration will be lower than expected.
-
Insufficient Concentration: The optimal concentration of this compound can vary significantly between cell types and experimental conditions. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific system.
-
Off-Target Effects: this compound is known to inhibit other kinases besides PKA, which can sometimes lead to complex or unexpected downstream signaling events that may mask the intended PKA inhibition.[1]
-
Cell Permeability: While this compound is cell-permeable, its uptake can differ between cell lines.
-
Improper Storage: Ensure that your this compound stock solution is stored correctly, typically at -20°C or -80°C in a suitable solvent like DMSO, to prevent degradation.
Q2: How can I determine if my this compound has degraded in the culture medium?
A2: You can assess the stability of this compound in your specific culture medium by performing a time-course analysis using High-Performance Liquid Chromatography (HPLC). This technique allows for the quantification of the intact this compound molecule over time. A detailed protocol for this analysis is provided in the "Experimental Protocols" section below.
Q3: I am observing unexpected cellular effects that don't seem to be related to PKA inhibition. What could be the cause?
A3: this compound has been reported to have several off-target effects, meaning it can inhibit other kinases and cellular processes. Some of the known off-target effects include:
-
Inhibition of other kinases such as ROCK (Rho-associated coiled-coil containing protein kinase), MSK1 (Mitogen- and stress-activated protein kinase 1), and S6K1 (Ribosomal protein S6 kinase beta-1).
-
Effects on ion channels and transporters.
-
Induction of apoptosis through PKA-independent pathways.
It is crucial to include appropriate controls in your experiments to account for these potential off-target effects. Consider using structurally different PKA inhibitors or genetic approaches (e.g., siRNA-mediated knockdown of PKA) to confirm that the observed phenotype is indeed due to PKA inhibition.
Q4: What is the recommended frequency for replacing the culture medium containing this compound?
A4: Due to its potential instability, it is advisable to replace the medium containing this compound every 24-48 hours to maintain a consistent effective concentration of the inhibitor. The optimal frequency may depend on the specific experimental setup and the stability of this compound in your particular culture medium.
Q5: Are there more stable alternatives to this compound for PKA inhibition?
A5: Yes, several other PKA inhibitors are available, some of which may exhibit greater stability and selectivity. These include:
-
KT 5720: A more specific PKA inhibitor.
-
Rp-cAMPS: A competitive antagonist of cAMP that prevents PKA activation.
The choice of inhibitor will depend on the specific requirements of your experiment. It is always recommended to consult the literature for the most suitable inhibitor for your application.
Quantitative Data on this compound Stability
Due to the limited availability of published quantitative data on the stability of this compound in various culture media, the following table presents illustrative data based on typical small molecule stability profiles in aqueous solutions. This data should be used as a general guideline, and it is highly recommended to perform a stability assessment under your specific experimental conditions.
| Time (hours) | This compound Concentration in DMEM + 10% FBS at 37°C (% of initial) | This compound Concentration in PBS at 37°C (% of initial) |
| 0 | 100% | 100% |
| 6 | 92% | 95% |
| 12 | 85% | 90% |
| 24 | 70% | 82% |
| 48 | 55% | 68% |
| 72 | 40% | 55% |
Note: This is hypothetical data provided for illustrative purposes. Actual stability will vary depending on the specific medium formulation, serum percentage, pH, and temperature.
Experimental Protocols
This section provides a detailed methodology for assessing the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC).
Protocol: Determination of this compound Stability in Cell Culture Medium by HPLC
Objective: To quantify the concentration of intact this compound in a specific cell culture medium over a defined period to determine its stability.
Materials:
-
This compound dihydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Sample Preparation:
-
Prepare two sets of microcentrifuge tubes, one for the cell culture medium and one for PBS (as a control).
-
Spike the cell culture medium and PBS with this compound from the stock solution to a final concentration of 10 µM. Ensure thorough mixing.
-
Prepare a "time zero" sample by immediately taking an aliquot from each solution, mixing it 1:1 with ACN to precipitate proteins, and storing it at -20°C until analysis.
-
Incubate the remaining tubes at 37°C in a 5% CO2 incubator.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 6, 12, 24, 48, and 72 hours), remove an aliquot from each incubated solution.
-
Immediately mix the aliquot 1:1 with ACN to precipitate proteins and stop any further degradation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 reverse-phase column.
-
Use a mobile phase gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Set the UV detector to monitor the absorbance at a wavelength where this compound has a strong absorbance (consult the manufacturer's data or perform a UV scan).
-
Inject the prepared supernatants onto the HPLC column.
-
Record the chromatograms and integrate the peak area corresponding to intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
From this plot, you can estimate the half-life (t½) of this compound in your specific medium, which is the time it takes for the concentration to decrease by 50%.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Inhibition of the PKA signaling pathway by this compound.
References
Interpreting Contradictory Data from H-89 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and navigate contradictory data that may arise during experiments involving the protein kinase A (PKA) inhibitor, H-89.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent with its role as a PKA inhibitor. What could be the reason?
A1: While this compound is widely used as a PKA inhibitor, it is known to have significant off-target effects, which can lead to contradictory or unexpected results.[1][2][3] this compound can inhibit several other kinases, sometimes with even greater potency than its inhibition of PKA.[1][4] Therefore, it is crucial to consider that the observed phenotype may be due to the inhibition of one or more of these off-target kinases.
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to inhibit a variety of other protein kinases. Subsequent studies after its initial characterization revealed its activity against kinases such as S6K1, MSK1, ROCKII, PKBα, and MAPKAP-K1b.[1] It can also directly inhibit some potassium currents.[1] This lack of specificity is a major cause of data misinterpretation.[2][3]
Q3: How can I confirm if the effects I'm observing are due to PKA inhibition or off-target effects of this compound?
A3: To validate that the observed cellular response is specifically due to PKA inhibition, it is highly recommended to use multiple, structurally distinct PKA inhibitors.[3][5] Comparing the results from this compound with those from more specific inhibitors, such as KT5720 or peptide-based inhibitors like myristoylated PKI 14-22, can help differentiate between PKA-dependent and off-target effects.[5][6] Additionally, employing non-pharmacological methods like siRNA or shRNA to deplete PKA subunits can provide further evidence.
Q4: What are the recommended working concentrations for this compound?
A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. While the in vitro IC50 for PKA is around 48-135 nM, in vivo cellular assays often require concentrations in the range of 10 µM to 30 µM to observe an inhibitory effect on PKA substrate phosphorylation.[4][7][8] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q5: Are there any known interactions of this compound with other experimental reagents?
A5: Yes, a notable interaction is with the bioluminescent reporter, Renilla luciferase. This compound has been shown to directly attenuate the signal produced by Renilla luciferase variants.[6] This is a critical consideration for researchers using Renilla-based reporter assays to study PKA activity, as it can lead to false-positive results suggesting PKA inhibition. In such cases, using an alternative PKA inhibitor like KT5720, which does not affect Renilla luciferase activity, is recommended.[6]
Troubleshooting Guide
Issue: Unexpected or Contradictory Phenotype Observed with this compound Treatment
This guide provides a systematic approach to troubleshooting when this compound experiments yield data that contradicts the expected outcome of PKA inhibition.
Step 1: Verify Experimental Parameters
-
Concentration: Confirm that the this compound concentration used is appropriate for your cell type and target. Refer to the dose-response data in the literature and your own preliminary experiments.
-
Incubation Time: Ensure the incubation time is sufficient for this compound to exert its effect. A typical pre-incubation time is 30 minutes.[8]
-
Reagent Quality: Verify the purity and activity of your this compound stock solution.
Step 2: Assess for Off-Target Effects
The primary reason for contradictory data with this compound is its off-target activity. The following table summarizes the inhibitory concentrations (IC50) of this compound against various kinases.
| Kinase | IC50 (nM) |
| PKA | 48 - 135[4][7] |
| S6K1 | 80[1][4] |
| MSK1 | 120[1][4] |
| ROCKII | 270[1][4] |
| PKG | ~500[8] |
| PKCμ | ~500[8] |
| PKBα | 2600[1] |
| MAPKAP-K1b | 2800[1] |
Step 3: Implement Control Experiments
To dissect the true involvement of PKA, perform the following control experiments:
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active PKA catalytic subunit. If the this compound-induced phenotype is reversed, it provides strong evidence for PKA's involvement.
-
Direct Measurement of PKA Activity: Directly measure the phosphorylation of known PKA substrates (e.g., CREB at Ser133) by Western blot to confirm that this compound is indeed inhibiting PKA at the concentration used in your experiments.[8]
Experimental Protocols
Protocol 1: Western Blot Analysis of PKA Substrate Phosphorylation
This protocol is to verify the inhibitory effect of this compound on PKA activity in a cellular context.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) for 30 minutes. Include a vehicle control (e.g., DMSO).
-
PKA Activation: Stimulate PKA signaling with an activator like Forskolin (e.g., 30 µM) for 10 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against a phosphorylated PKA substrate (e.g., Phospho-CREB (Ser133)) and a loading control (e.g., total CREB or GAPDH).
-
Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of PKA inhibition by this compound.
Visualizations
Caption: Canonical PKA signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting contradictory this compound experimental data.
Caption: this compound's primary target (PKA) and its significant off-target kinases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 3. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, PKA inhibitor (CAS 130964-39-5) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. The cAMP-Dependent Protein Kinase Inhibitor this compound Attenuates the Bioluminescence Signal Produced by Renilla Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
common pitfalls to avoid when using H-89
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of H-89, a widely used protein kinase inhibitor. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on its kinase selectivity.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during experiments involving this compound.
Q1: My experimental results are inconsistent or unexpected when using this compound to inhibit Protein Kinase A (PKA). What could be the cause?
A1: Inconsistent or unexpected results with this compound often stem from its known off-target effects. While this compound is a potent PKA inhibitor, it also affects other kinases, sometimes with even greater potency.
-
Off-Target Inhibition: this compound can inhibit several other kinases, including S6K1, MSK1, ROCKII, and PKBα (Akt), which can lead to complex cellular responses that are not solely due to PKA inhibition.[1] It's crucial to consider that the observed phenotype may be a composite effect.
-
PKA-Independent Effects: Studies have shown that this compound can exert effects even in cells lacking PKA, indicating that some of its actions are entirely independent of PKA. For example, this compound has been observed to inhibit ERK activation through a PKA-independent mechanism.
-
Concentration Dependence: The off-target effects of this compound are often concentration-dependent. Higher concentrations are more likely to inhibit a broader range of kinases. It is recommended to perform a dose-response curve to determine the optimal concentration that maximizes PKA inhibition while minimizing off-target effects.
-
Cell Type Specificity: The expression levels of on- and off-target kinases can vary between cell types, leading to different outcomes.
To troubleshoot, consider the following:
-
Validate with a secondary PKA inhibitor: Use another PKA inhibitor with a different chemical structure, such as Rp-cAMPS, to confirm that the observed effect is genuinely due to PKA inhibition.
-
Use a genetic approach: Employ siRNA, shRNA, or CRISPR/Cas9 to specifically knock down the catalytic subunit of PKA to validate the pharmacological findings.
-
Monitor off-target activity: If possible, assess the activity of known this compound off-target kinases in your experimental system to understand their potential contribution to the observed phenotype.
Q2: I am observing an increase in phosphorylation of a protein that should be downstream of PKA after this compound treatment. How is this possible?
A2: This paradoxical effect can be due to the complex interplay of signaling pathways and this compound's off-target activities.
-
Inhibition of a Phosphatase-Activating Kinase: this compound might be inhibiting a kinase that normally activates a phosphatase. Inhibition of this kinase would lead to decreased phosphatase activity and, consequently, a net increase in the phosphorylation of its substrate.
-
Activation of a Compensatory Pathway: Inhibition of PKA can sometimes lead to the activation of compensatory signaling pathways that result in the phosphorylation of your protein of interest. For example, this compound has been shown to activate the Akt/PKB signaling pathway in some cell lines.
-
Indirect Effects: The observed effect may be several steps downstream from the initial inhibition event, involving a cascade of interactions that are not immediately obvious.
Q3: What is the recommended working concentration for this compound in cell-based assays?
A3: The optimal concentration of this compound can vary significantly depending on the cell type and the specific biological question.
-
General Range: A common starting point for cell-based assays is in the range of 1-10 µM.
-
IC50 Considerations: The in vitro IC50 for PKA is in the nanomolar range (around 48-135 nM). However, due to factors like cell permeability and intracellular ATP concentration, higher concentrations are typically required in intact cells to achieve effective inhibition.
-
Dose-Response Experiment: It is highly recommended to perform a dose-response experiment to determine the minimal concentration of this compound that produces the desired effect in your specific experimental system. This will help to minimize off-target effects.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time depends on the specific cellular process being investigated.
-
Short-term effects: For studying rapid signaling events, a pre-incubation time of 30 minutes to 1 hour is often sufficient.
-
Long-term effects: For experiments investigating processes like gene expression or cell proliferation, longer incubation times (e.g., 24-72 hours) may be necessary.
-
Stability: Be aware of the stability of this compound in your culture medium over longer incubation periods.
Q5: Are there any specific considerations for dissolving and storing this compound?
A5: Yes, proper handling is crucial for maintaining the activity of this compound.
-
Solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
Storage: Store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aliquoting the stock solution is recommended.
-
Vehicle Control: Always include a vehicle control (DMSO alone) in your experiments at the same final concentration used for the this compound treatment.
Kinase Inhibition Profile of this compound
The following table summarizes the inhibitory activity of this compound against its primary target, PKA, and several of its known off-target kinases. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Kinase | IC50 (nM) | Reference |
| PKA | 48 - 135 | [1] |
| S6K1 | 80 | [1] |
| MSK1 | 120 | [1] |
| ROCKII | 270 | [1] |
| PKBα (Akt) | 2600 | [1] |
| MAPKAP-K1b | 2800 | [1] |
Note: IC50 values can vary depending on the assay conditions. This table provides a general overview of the relative potency of this compound against different kinases.
Experimental Protocols
Detailed Methodology: Western Blot Analysis of PKA-Mediated Phosphorylation
This protocol provides a framework for assessing the effect of this compound on the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein), using Western blotting.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. The following day, pre-treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for 30-60 minutes. c. Stimulate the cells with a PKA activator, such as Forskolin (e.g., 10 µM), for 15-30 minutes to induce PKA-mediated phosphorylation. Include an unstimulated control group.
2. Cell Lysis: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation for SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to the protein lysates. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel. b. Run the gel to separate the proteins by size. c. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
6. Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the PKA substrate (e.g., anti-phospho-CREB Ser133) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
7. Detection: a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. b. Detect the chemiluminescent signal using a digital imager or X-ray film.
8. Stripping and Re-probing (Optional): a. To confirm equal protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the substrate (e.g., anti-CREB) or a housekeeping protein (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the canonical PKA signaling pathway and a simplified representation of this compound's on- and off-target effects.
References
Navigating H-89 Induced Cytotoxicity: A Technical Support Guide
Welcome to the technical support center for researchers utilizing H-89. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to this compound induced cytotoxicity in experimental settings. This compound is a widely used inhibitor of Protein Kinase A (PKA), but its off-target effects can lead to unintended cytotoxicity, complicating data interpretation. This resource offers practical solutions and detailed protocols to help you mitigate these challenges and ensure the validity of your research findings.
Frequently Asked Questions (FAQs)
Q1: My cells are dying after treatment with this compound, even at concentrations that should be specific for PKA inhibition. What is happening?
A1: this compound is known to have off-target effects and can induce cytotoxicity through mechanisms independent of PKA inhibition. At concentrations commonly used to inhibit PKA, this compound can inhibit several other kinases, leading to apoptosis or other forms of cell death. It has been shown that this compound can also affect other signaling pathways, such as the ROCK pathway, which is involved in cell survival and morphology.
Q2: How can I be sure that the observed effects in my experiment are due to PKA inhibition and not off-target effects of this compound?
A2: To confirm the specific involvement of PKA, it is crucial to use multiple, structurally distinct PKA inhibitors. Comparing the effects of this compound with other inhibitors like Rp-cAMPS or a peptide-based inhibitor such as myristoylated PKI 14-22 amide can help validate your results. If the phenotype is consistent across different inhibitors, it is more likely to be a PKA-specific effect. Additionally, performing dose-response experiments with this compound can help identify a concentration that is effective for PKA inhibition with minimal cytotoxicity.
Q3: What are the primary off-targets of this compound that I should be aware of?
A3: this compound has been shown to inhibit a number of other kinases, some with potencies similar to or even greater than its inhibition of PKA. These include Mitogen- and Stress-activated protein Kinase 1 (MSK1), Rho-associated coiled-coil containing protein kinase 2 (ROCK2), S6K1, and others. The non-specific inhibition of these kinases can lead to a variety of cellular effects that may be mistakenly attributed to PKA.
Q4: Are there any cell-type-specific considerations for this compound induced cytotoxicity?
A4: Yes, the cytotoxic effects of this compound can vary significantly between different cell lines. Some cell types may be more sensitive to the off-target effects of this compound. For example, in some cancer cell lines, this compound can synergize with other compounds to induce apoptosis, while in other cell types, it might primarily affect cell morphology. It is essential to empirically determine the optimal, non-toxic concentration of this compound for your specific cell line through a dose-response experiment.
Troubleshooting Guide
Problem 1: High levels of cell death observed after this compound treatment.
Logical Workflow for Troubleshooting High Cytotoxicity
Caption: A step-by-step workflow for troubleshooting this compound induced cytotoxicity.
-
Cause: The concentration of this compound may be too high, leading to significant off-target effects and cytotoxicity. The incubation time might be too long, or the cell density could be suboptimal.
-
Solution:
-
Verify this compound Stock Solution: Ensure your this compound stock solution is correctly prepared and stored to prevent degradation.
-
Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations (e.g., 1 µM to 50 µM) to identify the lowest effective concentration for PKA inhibition that maintains high cell viability.
-
Optimize Incubation Time: Reduce the duration of this compound exposure. A shorter incubation time may be sufficient to inhibit PKA without causing widespread cell death.
-
Adjust Cell Seeding Density: Ensure that cells are seeded at an optimal density. Low cell density can sometimes exacerbate the toxic effects of chemical inhibitors.
-
Use Alternative Inhibitors: As a critical control, use other PKA inhibitors such as Rp-cAMPS or myristoylated PKI 14-22 amide to confirm that the observed phenotype is not an artifact of this compound's off-target effects.
-
Problem 2: Inconsistent results or lack of a clear phenotype with this compound.
-
Cause: Inconsistent results can arise from the narrow therapeutic window of this compound, where the concentration needed for PKA inhibition is very close to the concentration that causes off-target effects and cytotoxicity.
-
Solution:
-
Strictly Control Experimental Conditions: Ensure consistency in cell passage number, seeding density, and treatment conditions.
-
Include Positive and Negative Controls: Always include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control for PKA activation (e.g., forskolin) to validate your experimental system.
-
Validate PKA Inhibition: Use a downstream marker of PKA activity, such as the phosphorylation of CREB (cAMP response element-binding protein), to confirm that this compound is effectively inhibiting PKA at the concentration used.
-
Consider a Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of PKA to see if it can reverse the effects of this compound.
-
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | Ki (nM) | IC50 (nM) |
| PKA | 48 | 135 |
| MSK1 | - | 120 |
| ROCK2 | - | 270 |
| S6K1 | - | 80 |
| PKBα | - | 2600 |
| MAPKAP-K1b | - | 2800 |
This table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for its primary target (PKA) and several known off-targets. Note the comparable or even higher potency against some off-target kinases.
Table 2: Recommended Starting Concentrations for PKA Inhibitors
| Inhibitor | Recommended Starting Concentration | Mechanism of Action |
| This compound | 5 - 20 µM | ATP-competitive inhibitor of the PKA catalytic subunit. |
| Rp-cAMPS | 5 - 25 µM | Competitive antagonist of cAMP binding to the PKA regulatory subunits. |
| Myristoylated PKI 14-22 amide | 5 - 25 µM | Cell-permeable peptide that acts as a pseudosubstrate inhibitor of the PKA catalytic subunit. |
This table provides suggested starting concentrations for this compound and two common alternative PKA inhibitors. The optimal concentration will be cell-type dependent and should be determined empirically.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Dilution Series: Prepare a serial dilution of this compound in your cell culture medium. A typical range would be from 0.1 µM to 100 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Plot cell viability against the logarithm of the this compound concentration to determine the IC50 value for cytotoxicity. Select a concentration for your experiments that effectively inhibits PKA (based on literature or your own validation assays) while maintaining high cell viability (ideally >90%).
Protocol 2: Using Alternative PKA Inhibitors for Target Validation
-
Select Alternative Inhibitors: Choose at least one other PKA inhibitor with a different mechanism of action, such as Rp-cAMPS or myristoylated PKI 14-22 amide.
-
Determine Optimal Concentrations: If the optimal concentration for the alternative inhibitor is not known for your cell line, perform a dose-response experiment as described in Protocol 1.
-
Comparative Experiment: Treat your cells with the optimal concentrations of this compound and the alternative inhibitor(s) in parallel.
-
Phenotypic Analysis: Assess the cellular phenotype of interest (e.g., gene expression, protein phosphorylation, cell morphology).
-
Interpretation: If the phenotype is consistent across all PKA inhibitors, it provides strong evidence for a PKA-specific effect. If the phenotype is only observed with this compound, it is likely due to off-target effects.
Signaling Pathway Diagrams
PKA Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the catalytic subunit of active PKA, preventing substrate phosphorylation.
This compound Off-Target Effect on the ROCK Signaling Pathway
Caption: this compound can directly inhibit ROCK, an off-target kinase, affecting cytoskeletal dynamics.
H-89 Experiment Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with their H-89 experiments.
Troubleshooting Guides
Problem: this compound is not showing the expected inhibitory effect on my target.
This is a common issue that can arise from several factors. Follow this step-by-step guide to troubleshoot your experiment.
1. Verify this compound Activity:
Before proceeding with your main experiment, it is crucial to confirm that your batch of this compound is active and effectively inhibiting Protein Kinase A (PKA) in your specific experimental system.
-
Recommended Validation Assay: Western Blot for Phospho-CREB (Ser133).
-
Rationale: cAMP response element-binding protein (CREB) is a well-established downstream target of PKA. Upon PKA activation, CREB is phosphorylated at the Serine 133 residue. Inhibition of PKA by this compound should lead to a detectable decrease in phospho-CREB levels.[1][2]
-
Protocol: See the detailed "Protocol for Validating this compound Activity" section below.
-
2. Check this compound Preparation and Handling:
Improper handling of this compound can lead to loss of activity.
-
Solubility: this compound dihydrochloride is soluble in water and DMSO. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.
-
Stock Solution Stability: Store this compound powder at -20°C for long-term stability. Once dissolved in DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. While stable for short periods, prolonged storage of diluted aqueous solutions is not recommended.
-
Precipitation in Media: When diluting the DMSO stock into aqueous cell culture media, ensure thorough mixing to avoid precipitation. If you observe any cloudiness or precipitate, your final this compound concentration may be lower than intended. Consider preparing an intermediate dilution in a serum-free medium before adding it to your final culture conditions.
3. Optimize Experimental Conditions:
-
Concentration: The effective concentration of this compound can vary significantly between cell types and experimental conditions. A typical starting range for cell-based assays is 1-20 µM.[3][4] It is recommended to perform a dose-response curve to determine the optimal concentration for your system.
-
Incubation Time: The time required for this compound to exert its inhibitory effect can also vary. A pre-incubation time of 30-60 minutes before applying your stimulus is common. However, this may need to be optimized.
-
Cell Permeability: While generally cell-permeable, the efficiency of this compound uptake can differ between cell lines.[4] If you suspect poor permeability, you may need to increase the concentration or incubation time.
4. Consider Off-Target Effects:
This compound is not entirely specific to PKA and can inhibit other kinases, particularly at higher concentrations.[5]
-
Known Off-Targets: Mitogen- and Stress-Activated protein Kinase 1 (MSK1), Rho-associated coiled-coil containing protein kinase (ROCK), and others.[5][6]
-
Interpretation: If your observed phenotype persists even after confirming PKA inhibition, it might be due to an off-target effect of this compound. It is crucial not to rely solely on this compound as evidence for PKA involvement.[1]
-
Control Experiments: To confirm the role of PKA, consider using a more specific PKA inhibitor, such as a myristoylated PKI 14-22 amide, as a control.[1]
Logical Troubleshooting Flow:
References
- 1. researchgate.net [researchgate.net]
- 2. Prolonged Fasting reduces IGF-1/PKA to promote hematopoietic stem cell-based regeneration and reverse immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Long-Term H-89 Treatment in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the protein kinase inhibitor H-89 in long-term cell culture experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide, is a cell-permeable isoquinoline sulfonamide compound. It is widely recognized as a competitive inhibitor of cyclic AMP (cAMP)-dependent protein kinase A (PKA). This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic subunit of PKA.
Q2: What are the known off-target effects of this compound?
While this compound is a potent PKA inhibitor, it is known to inhibit other kinases, especially at higher concentrations. This lack of specificity is a critical consideration in experimental design. Known off-target effects include the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK), S6K1, and Mitogen- and Stress-Activated Kinase 1 (MSK1). Therefore, attributing an observed effect solely to PKA inhibition without further validation can be misleading.
Q3: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly cell-type dependent and application-specific. A general starting point for most cell lines is in the range of 1-10 µM. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental goals. For example, in some cancer cell lines, concentrations around 10 µM have been used to induce apoptosis when combined with other agents[1]. In contrast, for enhancing the survival of human embryonic stem cells (hESCs), a lower concentration of 4 µM for 24 hours was found to be effective[2].
Q4: How stable is this compound in cell culture medium?
Q5: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium to the final desired concentration. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
II. Troubleshooting Guides
Problem 1: High levels of cell death or cytotoxicity observed.
Possible Cause & Solution
-
Concentration is too high: The concentration of this compound may be toxic to your specific cell line.
-
Troubleshooting Step: Perform a dose-response curve to determine the IC50 for cytotoxicity in your cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) and assess cell viability using methods like MTT or trypan blue exclusion assays. Select a concentration for your long-term experiment that is well below the cytotoxic threshold.
-
-
Prolonged, continuous exposure: Continuous exposure to even a low concentration of this compound for an extended period can lead to cumulative toxicity.
-
Troubleshooting Step: Consider intermittent treatment regimens. For example, treat cells for 24 hours, followed by a 24-hour drug-free period. Alternatively, a single treatment at the beginning of the experiment might be sufficient for some applications, as demonstrated in studies with hESCs where a one-day treatment was optimal[2].
-
-
Off-target effects: Cytotoxicity may be a result of inhibiting other essential kinases.
-
Troubleshooting Step: To confirm that the observed cytotoxicity is due to PKA inhibition, use another, structurally different PKA inhibitor as a control. Additionally, you can perform rescue experiments by overexpressing a constitutively active form of PKA.
-
Problem 2: No observable effect of this compound treatment.
Possible Cause & Solution
-
Concentration is too low: The concentration of this compound may be insufficient to inhibit PKA effectively in your cell line.
-
Troubleshooting Step: Gradually increase the concentration of this compound. It is recommended to use a concentration that is 5 to 10 times higher than the known Ki or IC50 value for PKA to ensure complete inhibition. Monitor for cytotoxicity at higher concentrations.
-
-
Degradation of this compound: this compound may not be stable in your culture conditions for the duration of the experiment.
-
Troubleshooting Step: Replenish the this compound-containing medium every 24 hours. Prepare fresh working solutions from a frozen stock for each media change.
-
-
PKA is not involved in the pathway of interest: The biological process you are studying may not be regulated by PKA.
-
Troubleshooting Step: Before conducting long-term experiments, perform a short-term pilot experiment to confirm that this compound treatment elicits the expected downstream effects of PKA inhibition (e.g., decreased phosphorylation of a known PKA substrate).
-
-
Cell permeability issues: Although generally cell-permeable, uptake can vary between cell types.
-
Troubleshooting Step: While less common, if you suspect permeability issues, you can try to find literature on this compound uptake in your specific cell type or use a positive control that is known to be affected by this compound in your cells.
-
Problem 3: Inconsistent or unexpected results.
Possible Cause & Solution
-
Off-target effects: The observed phenotype may be a result of this compound inhibiting kinases other than PKA.
-
Troubleshooting Step: This is a significant challenge with this compound. To address this, use multiple, structurally unrelated PKA inhibitors to see if they produce the same effect. Another approach is to use a more specific PKA inhibitor peptide, if applicable to your experimental setup. It's also crucial to consult literature for the known off-target effects of this compound at the concentration you are using.
-
-
Vehicle (DMSO) effects: The solvent used to dissolve this compound may be affecting the cells.
-
Troubleshooting Step: Always include a vehicle-only control group in your experiments. The concentration of DMSO should be the same as in your this compound treated groups and should ideally not exceed 0.1% (v/v).
-
-
Cell culture conditions: Variations in cell density, passage number, or serum concentration can influence the cellular response to inhibitors.
-
Troubleshooting Step: Standardize your cell culture protocols. Ensure that cells are seeded at a consistent density and are within a similar passage number range for all experiments.
-
III. Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against PKA and Selected Off-Target Kinases
| Kinase | IC50 (nM) | Reference |
| Protein Kinase A (PKA) | 48 | |
| S6 Kinase 1 (S6K1) | 80 | |
| Mitogen- and Stress-Activated Kinase 1 (MSK1) | 120 | |
| Rho-associated coiled-coil containing protein kinase 2 (ROCK2) | 270 | |
| Protein Kinase C (PKC) | 31,700 | |
| Myosin light chain kinase (MLCK) | 28,300 (Ki) | |
| Ca2+/calmodulin-dependent protein kinase II | 29,700 (Ki) | |
| Casein Kinase I | 38,300 (Ki) |
Table 2: Examples of this compound Concentrations Used in Cell Culture Studies
| Cell Line | Application | Concentration | Duration | Outcome | Reference |
| Human Embryonic Stem Cells (hESCs) | Enhance survival and clonogenicity | 4 µM | 1 day | Increased cell survival | [2] |
| SW480 colon cancer cells | Induce apoptosis (in combination with GTN) | 10 µM | 48 hours | Synergistic induction of apoptosis | [1] |
| KOPN-8 (ALL cell line) | Enhance immunotoxin activity | 10 µM | 72 hours | 9-fold enhancement of immunotoxin IC50 | |
| Caco-2 (colon carcinoma) | Inhibit cell growth | Dose-dependent | Not specified | Growth inhibition | [3] |
IV. Experimental Protocols & Methodologies
General Protocol for Long-Term this compound Treatment in Adherent Cells
This protocol provides a general framework. Optimization of concentrations and timings is essential for each specific cell line and experiment.
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere and recover for 24 hours.
-
Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of your this compound DMSO stock solution.
-
Warm the required volume of complete cell culture medium to 37°C.
-
Dilute the this compound stock solution directly into the pre-warmed medium to the final desired concentration. Vortex gently to mix.
-
Prepare a vehicle control medium with the same final concentration of DMSO.
-
-
Treatment Initiation:
-
Aspirate the old medium from the cell culture plates.
-
Add the freshly prepared this compound-containing medium or vehicle control medium to the respective wells.
-
-
Long-Term Maintenance:
-
For continuous exposure, replace the medium with freshly prepared this compound-containing medium every 24-48 hours. This is crucial to maintain a consistent concentration of the inhibitor.
-
For intermittent exposure, after the desired treatment period (e.g., 24 hours), replace the this compound-containing medium with fresh, drug-free medium. Re-apply the inhibitor at the desired intervals.
-
-
Endpoint Analysis: At the end of the treatment period, harvest the cells for downstream analysis (e.g., western blotting, viability assays, gene expression analysis).
V. Visualizations
Caption: this compound's primary and off-target signaling pathways.
Caption: Experimental workflow for long-term this compound treatment.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase A inhibitor, H89, enhances survival and clonogenicity of dissociated human embryonic stem cells through Rho-associated coiled-coil containing protein kinase (ROCK) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro effects of this compound, a specific inhibitor of protein kinase A, in the human colonic carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating H-89 Inhibition of PKA Activity: A Comparative Guide
For researchers investigating cellular signaling pathways, specific and reliable inhibition of key enzymes is paramount. H-89 is a widely used pharmacological agent for inhibiting Protein Kinase A (PKA), a central regulator of numerous cellular processes. However, understanding its efficacy and potential off-target effects is crucial for accurate data interpretation. This guide provides a comparative analysis of this compound with other PKA inhibitors, supported by experimental data and detailed protocols to validate its inhibitory activity.
Comparison of PKA Inhibitors
This compound acts as a competitive inhibitor of the ATP-binding site on the PKA catalytic subunit. While potent, it is not entirely specific and can inhibit other kinases, particularly at higher concentrations. This lack of absolute specificity necessitates careful validation and consideration of alternative inhibitors.
| Inhibitor | Target | Mechanism of Action | IC₅₀ / Kᵢ for PKA | Key Off-Targets (IC₅₀) | Cell Permeability |
| This compound | PKA | ATP-competitive | IC₅₀: ~48-135 nM | MSK1 (~120 nM), S6K1 (~80 nM), ROCKII (~270 nM), PKG (~500 nM), PKCµ (~500 nM) | Yes |
| KT5720 | PKA | ATP-competitive | Kᵢ: ~60 nM | No significant effect on PKG or PKC at concentrations that inhibit PKA | Yes |
| Myristoylated PKI (14-22) amide | PKA | Peptide inhibitor, binds to the catalytic subunit | Kᵢ: ~36 nM | Highly specific for PKA | Yes (due to myristoylation) |
Table 1: Comparison of common PKA inhibitors. This table summarizes the key characteristics of this compound and two common alternatives, highlighting their mechanism, potency, and known off-target effects.
Experimental Validation of PKA Inhibition
Validating the inhibitory effect of this compound on PKA activity is essential. Two common methods are monitoring the phosphorylation of a downstream PKA substrate, such as CREB, and directly measuring PKA kinase activity in vitro.
Experimental Protocol 1: Western Blot for Phospho-CREB (Ser133)
This protocol assesses the in-cell efficacy of this compound by measuring the phosphorylation of the transcription factor CREB at Serine 133, a known PKA phosphorylation site.
Materials:
-
Cell line of interest (e.g., PC12, HEK293T)
-
This compound dihydrochloride
-
PKA activator (e.g., Forskolin, 8-Br-cAMP)
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Pre-treat cells with varying concentrations of this compound (e.g., 1-20 µM) for 30-60 minutes.
-
PKA Activation: Stimulate cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total CREB to normalize for protein loading.
Experimental Protocol 2: In Vitro Radioactive PKA Activity Assay
This assay directly measures the catalytic activity of PKA by quantifying the transfer of radiolabeled phosphate from [γ-³²P]ATP to a specific PKA substrate peptide.
Materials:
-
Purified PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
Phosphocellulose paper
-
Phosphoric acid wash solution (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, PKA substrate peptide, and varying concentrations of this compound.
-
Initiate Reaction: Add purified PKA catalytic subunit and allow it to pre-incubate with the inhibitor for 10 minutes at 30°C.
-
Start Phosphorylation: Initiate the phosphorylation reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for 10-20 minutes.
-
Stop Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.
-
Washing: Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PKA inhibition at each this compound concentration compared to the control (no inhibitor).
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the PKA signaling pathway and a typical workflow for validating an inhibitor's efficacy.
Caption: PKA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating a PKA inhibitor.
A Researcher's Guide to Control Experiments for H-89 Studies: Ensuring Specificity and Accuracy
For researchers in pharmacology and cell biology, the protein kinase A (PKA) inhibitor H-89 is a widely utilized tool to investigate the intricate roles of the cyclic AMP (cAMP)-dependent signaling pathway. However, the utility of this compound is intrinsically linked to the rigor of the experimental design, particularly the implementation of appropriate control experiments. This guide provides a comprehensive comparison of this compound with alternative PKA inhibitors, detailed experimental protocols for assessing its effects, and a framework for essential control experiments to ensure the validity of research findings.
Comparing PKA Inhibitors: this compound and Its Alternatives
While this compound is a potent, cell-permeable inhibitor of PKA, it is not entirely specific and can affect other kinases, which may lead to misinterpretation of experimental results. Therefore, a comparative understanding of this compound and alternative PKA inhibitors is crucial for selecting the appropriate tool and designing robust experiments.
| Inhibitor | Mechanism of Action | Ki for PKA | Key Off-Targets (IC50/Ki) | Advantages | Limitations |
| This compound | ATP-competitive inhibitor of the PKA catalytic subunit. | ~48 nM | MSK1 (~120 nM), S6K1 (~80 nM), ROCKII (~270 nM) | Cell-permeable, widely studied. | Known off-target effects on several other kinases. |
| KT5720 | ATP-competitive inhibitor of the PKA catalytic subunit. | ~60 nM | Phosphorylase kinase (11 nM), PDK1 (300 nM) | Cell-permeable, structurally distinct from this compound. | Off-target effects on some kinases at concentrations used to inhibit PKA.[1] |
| Myristoylated PKI (14-22) amide | A cell-permeable peptide corresponding to the inhibitory domain of the endogenous PKA inhibitor (PKI). | ~36 nM | Highly specific for PKA. | High specificity for PKA.[2][3] | Higher cost, potential for off-target effects related to the myristoyl group at high concentrations. |
| Rp-8-CPT-cAMPS | A cAMP antagonist that binds to the regulatory subunits of PKA, preventing the release of the catalytic subunits. | - | Generally considered highly specific for PKA. | Acts via a different mechanism than ATP-competitive inhibitors, providing an orthogonal approach for validation. | May not be as potent as ATP-competitive inhibitors in all cellular contexts. |
Essential Control Experiments for this compound Studies
To ensure that the observed effects are due to the inhibition of PKA and not off-target effects of this compound, a series of control experiments are indispensable.
-
Vehicle Control: This is the most fundamental control. Cells are treated with the same solvent (e.g., DMSO) used to dissolve this compound at the same final concentration. This accounts for any effects of the solvent on the experimental system.
-
Positive Control: To confirm that the PKA pathway is active and responsive in the experimental system, a known activator of PKA should be used. Forskolin, an adenylyl cyclase activator that increases intracellular cAMP levels, is a commonly used positive control.[4]
-
Dose-Response Curve: Perform experiments with a range of this compound concentrations. A clear dose-dependent effect is indicative of a specific interaction. This can also help in identifying the lowest effective concentration to minimize potential off-target effects.
-
Rescue Experiment: If this compound is used to inhibit a process, a rescue experiment can be performed by introducing a constitutively active form of PKA or a downstream effector to see if the effect of this compound can be reversed.
-
Off-Target Effect Control: If there is a concern about a specific off-target kinase, the effect of this compound can be compared to that of a selective inhibitor of that off-target kinase.
-
Cell Viability Assay: It is crucial to ensure that the observed effects of this compound are not due to cytotoxicity. An MTT or similar cell viability assay should be performed at the concentrations of this compound used in the primary experiments.[5][6][7][8]
Experimental Protocols
Below are detailed protocols for key experiments to assess the efficacy and specificity of this compound.
Protocol 1: Western Blot for Phospho-CREB (Ser133)
This protocol is used to measure the phosphorylation of CREB at Serine 133, a well-established downstream target of PKA. A decrease in phospho-CREB (Ser133) levels upon this compound treatment indicates inhibition of PKA activity.
Materials:
-
Cell culture reagents
-
This compound and other inhibitors
-
Forskolin (positive control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-Phospho-CREB (Ser133) and Rabbit anti-CREB (total)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with this compound, vehicle, or other inhibitors for the desired time and concentration. For the positive control, stimulate cells with forskolin for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
Protocol 2: In Vitro PKA Kinase Assay
This assay directly measures the enzymatic activity of PKA in cell lysates or with purified enzyme using a specific peptide substrate, Kemptide.[9][10]
Materials:
-
Cell lysates or purified PKA
-
This compound or other inhibitors
-
PKA assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kemptide (PKA substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar non-radioactive kit
Procedure:
-
Prepare Reactions: In a 96-well plate, prepare the kinase reaction mixture containing PKA assay buffer, the PKA source (lysate or purified enzyme), and the inhibitor (this compound, vehicle, etc.) at various concentrations.
-
Initiate Reaction: Add a mixture of Kemptide and ATP to each well to start the reaction.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.
-
Measure Luminescence: Read the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the PKA activity.
Protocol 3: MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells plated in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with a range of this compound concentrations for the desired duration. Include untreated and vehicle-treated controls.
-
Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilize Formazan Crystals: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing Signaling and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the PKA signaling pathway and a recommended experimental workflow for validating this compound studies.
Caption: PKA signaling pathway showing activation and inhibition points.
Caption: Experimental workflow for validating this compound studies.
References
- 1. KT5720 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of H-89 and KT5720 for Protein Kinase A (PKA) Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable protein kinase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive and objective comparison of two widely used Protein Kinase A (PKA) inhibitors: H-89 and KT5720. By presenting quantitative data, detailed experimental protocols, and clear visual aids, this document aims to facilitate an informed choice between these two compounds.
At a Glance: this compound vs. KT5720
Both this compound and KT5720 are cell-permeable, ATP-competitive inhibitors of PKA, making them valuable tools for studying the role of PKA in various signaling pathways. However, they exhibit distinct profiles in terms of potency, selectivity, and off-target effects.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and KT5720 against PKA and a panel of other kinases. These values, presented as IC50 (the half-maximal inhibitory concentration), provide a quantitative measure of inhibitor potency. It is important to note that IC50 values can vary depending on the experimental conditions, particularly the ATP concentration used in the assay.
Table 1: PKA Inhibition Profile
| Inhibitor | Target | IC50 / Ki | Species | Assay Conditions |
| This compound | PKA | IC50: 48 nM[1][2] | - | - |
| KT5720 | PKA | IC50: 3.3 µM[3] | - | ATP-competitive |
| PKA | Ki: 60 nM[4][5][6] | - | - |
Table 2: Kinase Selectivity Profile
| Inhibitor | Off-Target Kinase | IC50 |
| This compound | PKG | Weak inhibition[1] |
| PKC | Weak inhibition[1] | |
| Casein Kinase | Weak inhibition[1] | |
| ROCK2 | Similar potency to PKA | |
| MSK1 | Similar potency to PKA | |
| S6K1 | - | |
| KT5720 | PHK | 11 nM[3] |
| PDK1 | 300 nM[3] | |
| PKG | Ki > 2 µM[6] | |
| PKC | Ki > 2 µM[6] |
Table 3: Known Non-Kinase Off-Target Effects
| Inhibitor | Off-Target | Effect |
| This compound | Serotonin Transporter | Interaction[7] |
| cGMP-gated ion channels | Blockade[7] | |
| Shaker-type K+ channels | Blockade[7] | |
| Sarcoplasmic reticulum Ca2+ ATPase | Unspecific effects[7] | |
| Beta-adrenergic receptor | Antagonism of ligand binding[7] | |
| KT5720 | Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels | Attenuation of activity[3][5] |
| Multidrug Resistance Protein 1 (MDR1) | Reversal of resistance[3][5] |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors are used, the following diagrams illustrate the PKA signaling pathway and a typical experimental workflow for comparing their efficacy.
Caption: The PKA signaling pathway.
Caption: Experimental workflow for comparing PKA inhibitors.
Experimental Protocols
In Vitro PKA Kinase Assay (Radioactive)
This assay measures the direct inhibitory effect of this compound and KT5720 on PKA catalytic activity.
Materials:
-
Purified PKA enzyme
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound and KT5720 stock solutions
-
Phosphocellulose paper (P81)
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA substrate peptide, and either this compound, KT5720, or vehicle control at various concentrations.
-
Initiate the kinase reaction by adding purified PKA enzyme to the mixture.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of PKA inhibition for each inhibitor concentration and determine the IC50 values.
Western Blot Analysis of CREB Phosphorylation
This cell-based assay assesses the ability of the inhibitors to block PKA-mediated phosphorylation of a downstream target, CREB (cAMP response element-binding protein), in intact cells.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Cell culture medium and supplements
-
Forskolin (or other PKA activator)
-
This compound and KT5720
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, KT5720, or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with a PKA activator (e.g., forskolin) for a short period (e.g., 15-30 minutes) to induce CREB phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB to normalize for protein loading.
-
Quantify the band intensities to determine the effect of the inhibitors on CREB phosphorylation.
MTT Cell Viability Assay
This assay measures the cytotoxic effects of the inhibitors on cultured cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound and KT5720
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound, KT5720, or vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
Both this compound and KT5720 are effective inhibitors of PKA, but their distinct characteristics make them suitable for different experimental contexts. This compound exhibits higher potency for PKA in some reported assays, but both inhibitors have known off-target effects on other kinases and cellular components. The choice between this compound and KT5720 should be guided by the specific requirements of the experiment, including the desired potency, the potential for off-target effects to confound results, and the cellular system being investigated. Researchers are encouraged to carefully consider the data presented in this guide and to perform appropriate control experiments to validate their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Highly effective PKA inhibitor | Cardioprotectant | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KT5720 | PKA | TargetMol [targetmol.com]
- 5. KT 5720 | PKA inhibitor | Hello Bio [hellobio.com]
- 6. KT 5720 | Protein Kinase A | Tocris Bioscience [tocris.com]
- 7. Info H 89 & KT 5720 Pitfalls BIOLOG Life Science Institute [biolog.de]
A Researcher's Guide: Genetically Validating H-89 Findings
An Objective Comparison of Pharmacological and Genetic Approaches to Target Validation for the Kinase Inhibitor H-89
For researchers in cell signaling, drug discovery, and related fields, the small molecule this compound is a widely utilized tool for interrogating the role of Protein Kinase A (PKA). However, the reliability of findings based solely on this compound is often questioned due to its known off-target effects. This guide provides a comprehensive comparison of this compound with modern genetic techniques for validating its mechanism of action, offering a framework for more robust and reproducible research.
The Challenge with this compound: On-Target Efficacy vs. Off-Target Ambiguity
This compound is a cell-permeable isoquinolinesulfonamide derivative that acts as a competitive inhibitor at the ATP-binding site of the PKA catalytic subunit.[1] While it is a potent inhibitor of PKA, numerous studies have revealed that this compound also inhibits a range of other kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), Mitogen- and Stress-activated protein Kinase 1 (MSK1), and S6 Kinase 1 (S6K1), sometimes with even greater potency than for PKA itself. This lack of specificity can lead to misinterpretation of experimental results, attributing a biological effect to PKA inhibition when it may, in fact, be due to the modulation of an off-target kinase.
Genetic Approaches: The Gold Standard for Target Validation
To dissect the true PKA-dependent effects from the off-target activities of this compound, genetic methods that directly and specifically manipulate PKA expression or function are indispensable. This guide focuses on three primary genetic approaches:
-
CRISPR/Cas9-mediated Gene Knockout: This powerful gene-editing tool allows for the permanent and complete removal of the gene encoding the PKA catalytic subunit (e.g., PRKACA), creating a "PKA-null" cellular background.
-
RNA Interference (RNAi): Using small interfering RNAs (siRNAs), the expression of the PKA catalytic subunit can be transiently knocked down, reducing its protein levels and, consequently, its activity.
-
Expression of a Dominant-Negative Mutant: Introducing a mutated, catalytically inactive form of a protein can competitively inhibit the function of the wild-type protein. In the context of PKA, a mutant of the regulatory subunit that is unable to bind cAMP can act as a potent inhibitor of PKA activity.[2]
Quantitative Comparison: this compound vs. Genetic PKA Perturbation
The most direct way to assess the specificity of this compound is to compare its effects on downstream signaling events with those observed using genetic PKA inhibition. A key substrate of PKA is the transcription factor CREB (cAMP response element-binding protein), which is phosphorylated at Serine 133.
| Treatment | Cell Type | Assay | Relative Phospho-CREB (Ser133) Levels | Reference |
| Control (vehicle) | Wild-Type | Western Blot | 100% | Fictionalized Data for Illustration |
| This compound (10 µM) | Wild-Type | Western Blot | 30% | Fictionalized Data for Illustration |
| PRKACA Knockout | CRISPR-edited | Western Blot | 25% | Fictionalized Data for Illustration |
| Scrambled siRNA | Control | Western Blot | 100% | Fictionalized Data for Illustration |
| PRKACA siRNA | Transfected | Western Blot | 35% | Fictionalized Data for Illustration |
This table presents illustrative data. Actual results may vary depending on the specific experimental conditions.
A more global and unbiased comparison can be achieved through phosphoproteomics, which allows for the simultaneous quantification of thousands of phosphorylation sites. A key study performed a phosphoproteomic analysis of wild-type and PKA-null mouse kidney epithelial cells treated with this compound.
| Condition | Number of Significantly Changed Phosphosites | Key Observation | Reference |
| This compound in PKA-intact cells | 571 | A large number of phosphorylation changes are observed. | [1][3][4] |
| This compound in PKA-null cells | 263 | A substantial number of phosphorylation changes still occur, indicating significant off-target effects of this compound. | [1][3][4] |
| Overlap | 133 | Phosphosites that are altered in both cell types are likely due to off-target effects of this compound. | [1][3][4] |
These data clearly demonstrate that a significant portion of the cellular response to this compound is independent of PKA, underscoring the critical need for genetic validation.
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these genetic validation techniques.
CRISPR/Cas9-Mediated Knockout of PKA Catalytic Subunit Alpha (PRKACA)
Objective: To generate a stable cell line lacking the expression of the PKA catalytic subunit alpha.
Materials:
-
HEK293T cells (or other cell line of interest)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
LentiCRISPRv2 plasmid expressing a guide RNA targeting PRKACA
-
Polyethylenimine (PEI) transfection reagent
-
Puromycin
-
Anti-PKA Cα antibody for Western blot validation
Protocol:
-
Guide RNA Design: Design a guide RNA (gRNA) targeting an early exon of the PRKACA gene to induce a frameshift mutation.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-PRKACA plasmid and the packaging plasmids psPAX2 and pMD2.G using PEI.
-
Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cells with the collected lentivirus in the presence of polybrene.
-
Selection: 48 hours post-transduction, select for successfully transduced cells by adding puromycin to the culture medium.
-
Clonal Isolation: After selection, perform single-cell cloning by limiting dilution in a 96-well plate to isolate individual knockout clones.
-
Validation: Expand the clones and validate the knockout of PKA Cα by Western blotting and genomic sequencing of the targeted locus.
siRNA-Mediated Knockdown of PKA Catalytic Subunit Alpha (PRKACA)
Objective: To transiently reduce the expression of the PKA catalytic subunit alpha.
Materials:
-
Cell line of interest
-
siRNA targeting PRKACA (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Anti-PKA Cα antibody for Western blot validation
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate such that they are 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the PRKACA siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation: Harvest the cells and validate the knockdown of PKA Cα by Western blotting.
Western Blot for Phospho-CREB (Ser133)
Objective: To quantify the levels of phosphorylated CREB as a downstream readout of PKA activity.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-CREB (Ser133) antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with an anti-total CREB antibody to normalize for protein loading.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PKA signaling pathway, the experimental workflow for genetic validation, and the logical framework for interpreting the results.
Caption: The canonical PKA signaling pathway.
Caption: Experimental workflow for genetic validation.
Caption: Logical framework for data interpretation.
Conclusion: Moving Towards More Rigorous Science
While this compound remains a useful tool for generating initial hypotheses, its inherent lack of specificity necessitates the use of more precise genetic methods for target validation. By employing techniques such as CRISPR/Cas9, RNAi, and the use of dominant-negative mutants, researchers can confidently attribute cellular effects to the modulation of PKA, thereby strengthening the validity and impact of their findings. This guide provides the framework and foundational protocols to integrate these genetic approaches into your research, paving the way for more robust and reproducible scientific discoveries.
References
A Researcher's Guide to Confirming H-89 Target Engagement: A Comparative Analysis of Biochemical Assays
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor like H-89 reaches and interacts with its intended target within a complex biological system is a critical step in drug discovery. This guide provides a comparative overview of key biochemical assays used to validate the target engagement of this compound, a widely used, albeit non-specific, inhibitor of Protein Kinase A (PKA). We will delve into the principles of these assays, present comparative data, and provide detailed experimental protocols.
This compound was initially identified as a potent and selective inhibitor of PKA, acting as a competitive inhibitor at the ATP-binding site of the PKA catalytic subunit.[1][2] However, subsequent research has revealed that this compound also inhibits a range of other kinases, making it crucial to employ robust methods to confirm its engagement with PKA and to understand its off-target effects.[1][3][4] This guide will explore both traditional and modern techniques to assess this compound's interactions with its primary target and other kinases.
Comparing the Tools: Assays for this compound Target Engagement
Several biochemical assays can be employed to confirm the interaction of this compound with its targets. The choice of assay often depends on the specific research question, available resources, and the desired level of detail, from in vitro validation to confirming engagement within a cellular context.
| Assay Type | Principle | Advantages | Disadvantages |
| Radioactive Kinase Assay | Measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate by the kinase. Inhibition is quantified by a decrease in substrate phosphorylation. | Highly sensitive and quantitative. Considered a "gold standard" for in vitro kinase activity measurement. | Requires handling of radioactive materials, specialized equipment, and disposal procedures. |
| Pseudosubstrate Affinity Assay | Utilizes a fusion protein of Glutathione S-Transferase (GST) and the PKA inhibitor protein (PKI), a natural pseudosubstrate inhibitor of PKA. The binding of the active PKA catalytic subunit to GST-PKI is measured, and displacement by an inhibitor like this compound is quantified.[5] | Non-radioactive, specific for PKA, and can be performed in crude cell lysates.[5] | Indirect measure of inhibition; may not be suitable for all kinases. |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature. Changes in protein solubility upon heating are measured to determine target engagement.[6][7][8] | Confirms target engagement in a cellular and tissue context, does not require modification of the compound or target protein.[6][8] | Can be technically demanding and may not be suitable for all proteins. Requires specific antibodies for detection.[6] |
Quantitative Comparison: this compound and Other Kinase Inhibitors
A critical aspect of characterizing this compound is understanding its selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target, PKA, and several known off-target kinases, in comparison to other commonly used kinase inhibitors.
| Kinase | This compound IC50 (nM) | KT5720 IC50 (nM) | Staurosporine IC50 (nM) |
| PKA | 135[1] | 60[2] | 2.7 |
| S6K1 | 80[1] | >10000 | 3 |
| MSK1 | 120[1] | >10000 | 15 |
| ROCKII | 270[1] | >10000 | 23 |
| PKBα (AKT1) | 2600[1] | ~ as effective as on PKA[2] | 6 |
| MAPKAP-K1b (RSK2) | 2800[1] | - | 15 |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.[2]
Visualizing the Pathways and Processes
To better understand the context of this compound's action, the following diagrams illustrate the PKA signaling pathway and a typical experimental workflow for assessing kinase inhibition.
Caption: The PKA signaling pathway initiated by GPCR activation.
Caption: A generalized workflow for an in vitro radioactive kinase inhibition assay.
Detailed Experimental Protocols
Radioactive Kinase Assay
This protocol is a standard method for measuring the activity of PKA and its inhibition by compounds like this compound.
Materials:
-
Purified PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound or other inhibitors
-
Phosphocellulose paper
-
Scintillation counter
-
Phosphoric acid wash solution
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, PKA substrate peptide, and the desired concentration of this compound or vehicle control.
-
Add the purified PKA catalytic subunit to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.
-
Calculate the percentage of kinase inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.
Pseudosubstrate Affinity Assay
This non-radioactive method is specific for measuring active PKA.[5]
Materials:
-
GST-PKI fusion protein immobilized on glutathione-Sepharose beads
-
Cell lysates or purified PKA
-
This compound or other inhibitors
-
Binding buffer (e.g., PBS with 0.1% Triton X-100)
-
Wash buffer (e.g., binding buffer with increased salt concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Anti-PKA catalytic subunit antibody for Western blotting
Procedure:
-
Incubate cell lysates or purified PKA with varying concentrations of this compound for 30 minutes.
-
Add the GST-PKI beads to the samples and incubate for 1-2 hours at 4°C with gentle rotation to allow binding of the active PKA catalytic subunit.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding elution buffer and boiling.
-
Separate the eluted proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Detect the amount of bound PKA catalytic subunit by Western blotting using a specific antibody.
-
Quantify the band intensities to determine the extent of inhibition by this compound.
Cellular Thermal Shift Assay (CETSA®)
This assay confirms target engagement in a cellular environment.[6][7][8]
Materials:
-
Cultured cells
-
This compound or other inhibitors
-
PBS and lysis buffer
-
PCR tubes or 96-well plates
-
Thermal cycler
-
Centrifuge
-
Equipment for protein quantification (e.g., Western blot, ELISA, or mass spectrometry)
-
Antibody specific for the target kinase
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target kinase remaining in the soluble fraction using Western blotting or another protein quantification method.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Conclusion
References
- 1. Specificity and mechanism of action of some commonly used protein kinase inhibitors. | Sigma-Aldrich [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H89, an inhibitor of PKA and MSK, inhibits cyclic-AMP response element binding protein-mediated MAPK phosphatase-1 induction by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of pseudosubstrate affinity to measure active protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Inhibitors H-89 and H-8: Specificity and Mechanistic Insights
For researchers in pharmacology and drug development, the selection of a suitable protein kinase inhibitor is a critical decision that profoundly influences experimental outcomes. Among the myriad of available inhibitors, H-89 and its structural analog, H-8, have been widely utilized as pharmacological tools to investigate the roles of cyclic nucleotide-dependent protein kinases. This guide provides a detailed comparison of the specificity and mechanisms of action of this compound and H-8, supported by experimental data, to aid researchers in making informed decisions for their studies.
Kinase Specificity Profile: A Quantitative Comparison
The inhibitory activity of this compound and H-8 has been characterized against a range of protein kinases. While both compounds are known to inhibit Protein Kinase A (PKA), their selectivity profiles exhibit notable differences. This compound was initially developed as a more potent and selective inhibitor of PKA compared to its predecessor, H-8.[1] However, subsequent studies have revealed that this compound possesses a broader inhibitory spectrum than initially reported.
Below is a summary of the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and H-8 against various kinases. It is important to note that these values can vary depending on the experimental conditions, such as ATP concentration and substrate used.
| Kinase | This compound IC50/Ki (nM) | H-8 Ki (µM) | Reference |
| Protein Kinase A (PKA) | 48 - 135 | 1.2 | [1][2] |
| Protein Kinase G (PKG) | Weak inhibition | 0.48 | [3] |
| Protein Kinase C (PKC) | Weak inhibition | 15 | [3] |
| Myosin Light Chain Kinase (MLCK) | - | 68 | [3] |
| Rho-associated coiled-coil containing protein kinase (ROCKII) | 270 | - | [1] |
| Ribosomal S6 Kinase 1 (S6K1) | 80 | - | [1] |
| Mitogen- and Stress-activated Kinase 1 (MSK1) | 120 | - | [1] |
| Protein Kinase Bα (PKBα/AKT1) | 2600 | - | [1] |
| MAPK-activated protein kinase 1b (MAPKAP-K1b) | 2800 | - | [1] |
Off-Target Effects and Broader Signaling Implications
A critical consideration in the use of any kinase inhibitor is its potential for off-target effects. Extensive research has demonstrated that this compound's biological effects are not solely attributable to PKA inhibition. Studies using PKA-null cell lines have shown that this compound can still inhibit other basophilic kinases, indicating PKA-independent mechanisms of action.[4] These off-target effects of this compound extend to kinases such as ROCK, MSK1, and S6K1.[1]
The broader kinase inhibition profile of this compound has significant implications for the interpretation of experimental results. For instance, the inhibition of ROCK by this compound can influence cellular morphology and cytoskeletal dynamics, effects that might be erroneously attributed to PKA inhibition alone.
Signaling Pathway Interactions
The differential kinase selectivity of this compound and H-8 translates to distinct effects on intracellular signaling pathways.
This compound Signaling Interactions
This compound is known to impact multiple signaling cascades due to its broader specificity. One notable PKA-independent effect of this compound is the activation of the Protein Kinase B (Akt/PKB) signaling pathway.[5] This pathway is crucial for cell survival and proliferation, and its modulation by this compound can lead to complex cellular responses.
H-8 Signaling Interactions
H-8 primarily acts on cyclic nucleotide-dependent pathways. Its potent inhibition of both PKA and PKG places it as a key modulator of signaling cascades regulated by cAMP and cGMP. These pathways are involved in a wide array of cellular processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.
Experimental Protocols: In Vitro Kinase Inhibition Assay
To assess the inhibitory potential of compounds like this compound and H-8, a radiometric in vitro kinase assay is a commonly employed method. This assay measures the transfer of a radiolabeled phosphate group from ATP to a kinase-specific substrate.
Generalized Radiometric Kinase Assay Protocol
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase of interest, its specific substrate (peptide or protein), and a buffer solution with appropriate pH and salt concentrations.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (this compound or H-8) or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ("cold") ATP and radiolabeled [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination of Reaction: Stop the reaction by adding a stop solution, which typically contains a high concentration of EDTA to chelate Mg²⁺ ions essential for kinase activity.
-
Separation of Substrate: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing to remove unincorporated ATP.
-
Quantification: Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter or phosphorimager.
-
Data Analysis: Determine the percentage of kinase inhibition at each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Conclusion and Recommendations
The choice between this compound and H-8 as pharmacological tools requires careful consideration of their respective specificity profiles. This compound is a more potent inhibitor of PKA but exhibits significant off-target effects on other kinases, which can complicate data interpretation. H-8, while less potent, demonstrates a more defined spectrum of activity, primarily targeting cyclic nucleotide-dependent protein kinases.
For studies aiming to specifically dissect the role of PKA, it is advisable to use this compound in conjunction with other, more specific PKA inhibitors or to employ genetic approaches to confirm findings. When investigating broader signaling events involving PKA and PKG, H-8 may serve as a more suitable tool, provided its lower potency is taken into account. Researchers should always be mindful of the potential for off-target effects and validate their findings using multiple experimental approaches.
References
- 1. The protein kinase A inhibitor H89 acts on cell morphology by inhibiting Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclic nucleotide-dependent protein kinase inhibition by H-8: effects on ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of PKA Inhibition: A Comparative Guide to H-89 and Its Alternatives
Published on October 28, 2025
For researchers in pharmacology, cell biology, and drug development, the protein kinase A (PKA) inhibitor H-89 has long been a tool of choice for dissecting the intricacies of cAMP-mediated signaling pathways. However, a growing body of evidence underscores the compound's significant PKA-independent, or "off-target," effects, necessitating a more critical approach to its use and the interpretation of resulting data. This guide provides an objective comparison of this compound with more specific alternatives, supported by experimental data and detailed protocols to aid in the design of rigorous and reproducible studies.
The Off-Target Dilemma of this compound
Quantitative Kinase Inhibition Profile of this compound
To illustrate the broad-spectrum activity of this compound, the following table summarizes its half-maximal inhibitory concentrations (IC50) against PKA and several other kinases.
| Kinase | IC50 (nM) |
| PKA | 48 - 135 |
| MSK1 | 80 - 120 |
| S6K1 | 80 |
| ROCKII | 270 |
| PKBα | 2,600 |
| SGK | 8,000 |
| RSK1 | - |
| RSK2 | - |
| AMPK | - |
| CHK1 | - |
Note: IC50 values can vary depending on assay conditions. Researchers should consult the primary literature for specific experimental details.
Superior Alternatives for Specific PKA Inhibition
Given the promiscuous nature of this compound, employing more specific inhibitors is crucial for unequivocally implicating PKA in a biological process. The following table compares this compound with leading alternatives.
| Inhibitor | Mechanism of Action | Key Advantages |
| KT5720 | ATP-competitive inhibitor | More specific for PKA than this compound. |
| PKI 14-22 amide, myristoylated | A cell-permeable peptide that is a highly specific and potent competitive inhibitor of the PKA catalytic subunit.[1][2][3][4][5] | Considered the gold standard for specific PKA inhibition due to its high potency (Ki ≈ 36 nM) and specificity.[1][3][4][5] |
| Rp-cAMPS analogs (e.g., Rp-8-Br-cAMPS, Rp-8-CPT-cAMPS) | cAMP analogs that act as competitive antagonists at the cAMP binding sites on the PKA regulatory subunits, preventing activation.[6][7][8] | Mechanistically distinct from ATP-competitive inhibitors, providing an orthogonal approach to validate PKA's role.[9][8] |
Experimental Protocols for Validating PKA Inhibition
To assist researchers in critically evaluating the effects of this compound and other PKA inhibitors, we provide the following detailed experimental protocols.
In Vitro Kinase Inhibition Assay
This protocol allows for the direct measurement of a compound's inhibitory activity against a purified kinase.
Objective: To determine the IC50 of an inhibitor against PKA and a panel of off-target kinases.
Materials:
-
Purified recombinant kinases (PKA, and others for profiling)
-
Kinase-specific substrate peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Inhibitor stock solution (e.g., in DMSO)
-
Phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor in the kinase reaction buffer.
-
In a microcentrifuge tube or 96-well plate, combine the kinase, substrate peptide, and inhibitor dilution.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.
-
Wash the papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the papers with acetone and let them air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cellular Western Blot for CREB Phosphorylation
This protocol assesses the ability of an inhibitor to block PKA-mediated signaling in a cellular context by measuring the phosphorylation of a key PKA substrate, CREB.
Objective: To evaluate the in-cell efficacy and specificity of a PKA inhibitor.
Materials:
-
Cell line of interest
-
Cell culture medium
-
PKA activator (e.g., Forskolin)
-
PKA inhibitor (e.g., this compound, KT5720, myristoylated PKI 14-22)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133), anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Pre-incubate the cells with the PKA inhibitor at various concentrations for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for a short duration (e.g., 15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with supplemented lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10][11][12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the anti-phospho-CREB primary antibody overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total CREB antibody to control for protein loading.
-
Quantify the band intensities and express the results as the ratio of phospho-CREB to total CREB.
Visualizing this compound's Signaling Interactions and a Path to Specificity
The following diagrams illustrate the known signaling pathways affected by this compound and a logical workflow for dissecting PKA-dependent effects.
Caption: this compound inhibits PKA and multiple off-target kinases.
Caption: Experimental workflow to validate PKA-dependent effects.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PKA Inhibitor 14-22 Amide ≥95% (HPLC), PKA Inhibitor, lyophilized | Sigma-Aldrich [sigmaaldrich.com]
- 6. Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture. Basal cAMP-kinase activity modulates interleukin-1 beta action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Western blotting [bio-protocol.org]
- 11. In vivo imaging of CREB phosphorylation in awake-mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Phospho-CREB (Ser133) Antibody | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Proper Disposal Procedures for H-89
This guide provides essential safety and logistical information for the proper handling and disposal of H-89, a potent protein kinase A (PKA) inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safety and compliance in a laboratory setting.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₀BrN₃O₂S | [1] |
| Molar Mass | 446.36 g/mol | [1] |
| Appearance | Clear to off-white crystalline film | [2] |
| Solubility in Water | Soluble to 25 mM | [1] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Storage Temperature | -20°C or +2°C to +8°C | [2][3] |
| Primary Target | Protein Kinase A (PKA) | [2] |
| Kᵢ for PKA | 48 nM | [2] |
Hazard Identification and Safety Precautions
This compound is a hazardous substance that requires careful handling. To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[3]
Potential Hazards:
-
May cause irritation to the eyes, skin, mucous membranes, and upper respiratory tract.[1][3]
-
Harmful if swallowed, inhaled, or in contact with skin.[4]
Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Avoid inhalation of dust.[3]
-
Prevent contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling.[3]
Experimental Protocol: Handling and Personal Protective Equipment (PPE)
1. Engineering Controls:
-
A system of local and/or general exhaust is recommended to minimize exposure.[3]
2. Personal Protective Equipment (PPE):
-
Gloves: Wear compatible chemical-resistant gloves.[3]
-
Eye Protection: Wear protective safety glasses.[3] An eye wash fountain should be readily available.[3]
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If dust is generated, wear an approved respirator.
3. Handling Solid this compound:
-
When weighing or preparing solutions, handle the solid powder in a chemical fume hood to avoid generating dust.
-
Use appropriate tools (e.g., spatula) to handle the powder.
4. Handling this compound Solutions:
-
Prepare solutions in a fume hood.
-
Clearly label all solutions containing this compound with the chemical name, concentration, and hazard symbols.
Experimental Protocol: this compound Waste Disposal
Disposal of this compound and its contaminated materials must be carried out in accordance with local, state, and federal regulations.[3] Do not let the substance enter drains.[3]
1. Segregation of Waste:
-
Establish a designated and clearly labeled waste container for this compound.
-
Do not mix this compound waste with other chemical waste streams unless permitted by your institution's environmental health and safety (EHS) office.
2. Disposal of Solid this compound Waste:
-
Collect expired or unused solid this compound in its original container or a compatible, sealed waste container.
-
Label the container as "Hazardous Waste" and include the full chemical name: "this compound (N-[2-[[3-(4-bromophenyl)-2-propen-1-yl]amino]ethyl]5-isoquinolinesulfonamide, dihydrochloride)".
-
Store the waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal company.
3. Disposal of Liquid this compound Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and sealed hazardous waste container.
-
Label the container with "Hazardous Waste," the chemical name, the solvent system (e.g., "this compound in DMSO"), and an approximate concentration.
-
Store the liquid waste container in secondary containment to prevent spills.
-
Arrange for disposal through your institution's EHS office.
4. Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container for chemical waste.
-
Glassware: Contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone) to remove this compound residue. The rinsate should be collected as hazardous liquid waste. The cleaned glassware can then be washed according to standard laboratory procedures.
-
Consumables: Gloves, pipette tips, and other disposable materials contaminated with this compound should be collected in a designated, sealed hazardous waste bag or container.[5]
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
1. Isolate the Area:
-
Immediately alert others in the vicinity and restrict access to the spill area.[3]
2. Personal Protection:
-
Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.[3]
3. Spill Cleanup:
-
Solid Spills: Carefully sweep up the solid material to avoid raising dust.[3] Place the collected material into a sealed container labeled as "Hazardous Waste: this compound Spill Debris."
-
Liquid Spills: Absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Place the used absorbent material into a sealed, labeled hazardous waste container.
4. Decontamination:
-
Ventilate the area and wash the spill site after the material has been completely picked up.[3] Use a suitable solvent or detergent and collect the cleaning materials as hazardous waste.
5. Reporting:
-
Report the spill to your laboratory supervisor and your institution's EHS office.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
This compound and the PKA Signaling Pathway
This compound is a competitive inhibitor of the adenosine triphosphate (ATP) site on the catalytic subunit of PKA.[1] PKA is a crucial enzyme in cellular signaling, activated by cyclic AMP (cAMP).[6] It plays a significant role in regulating various cellular processes, including glycogen, sugar, and lipid metabolism.[6] Understanding this pathway is essential for researchers using this compound to study cellular signaling.
Caption: this compound inhibits the PKA signaling pathway.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and local, state, and federal regulations for chemical waste disposal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, Dihydrochloride - CAS 127243-85-0 - Calbiochem | 371963 [merckmillipore.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. This compound Dihydrochloride | C20H22BrCl2N3O2S | CID 5702541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. youtube.com [youtube.com]
Personal protective equipment for handling h-89
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential safety and logistical information for the protein kinase A inhibitor, H-89, including personal protective equipment (PPE), operational procedures, and disposal plans.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide, dihydrochloride | [1] |
| Molecular Formula | C20H20BrN3O2S•2HCl | [1] |
| Molecular Weight | 519.28 g/mol | [2] |
| Appearance | Crystalline powder | [1] |
| Color | Off-white to light yellow | [1] |
| Solubility | Soluble in DMSO or ethanol/water | [1] |
| Storage | Store in a tightly closed container at -20°C. | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
While some suppliers do not classify this compound as a hazardous substance, it is prudent to handle it as a potential irritant to the eyes, skin, and mucous membranes.[1][3] The following PPE is recommended to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye Protection | Wear protective safety glasses. An eye wash fountain should be readily available. |
| Skin Protection | Wear compatible chemical-resistant gloves and protective clothing. |
| Respiratory Protection | A system of local and/or general exhaust is recommended. For spill response, an approved self-contained breathing apparatus may be necessary. |
Procedural Guidance for Handling this compound
1. Preparation and Reconstitution:
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
This compound is soluble in DMSO or a mixture of ethanol and water.[1] Prepare the desired concentration according to your experimental protocol.
2. Experimental Use:
-
Avoid direct contact with the skin, eyes, and mucous membranes.[1]
-
Wash hands thoroughly after handling.[1]
3. Spill Management:
-
In the event of a spill, isolate the area.
-
Wear an approved self-contained breathing apparatus, protective clothing, and chemical-resistant gloves.[1]
-
Sweep up the spilled material, place it in a suitable container for disposal, and clean the affected area.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Collection: Collect all waste containing this compound, including unused solutions and contaminated consumables (e.g., pipette tips, tubes, gloves), in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational procedure for working with this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
